molecular formula C5H7ClN4 B1302051 N-(3-Chloropyridazin-6-yl)-N-methylhydrazine CAS No. 76953-33-8

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Cat. No.: B1302051
CAS No.: 76953-33-8
M. Wt: 158.59 g/mol
InChI Key: RPBZJGTXXMJLGI-UHFFFAOYSA-N
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Description

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Chloropyridazin-6-yl)-N-methylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloropyridazin-6-yl)-N-methylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-10(7)5-3-2-4(6)8-9-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBZJGTXXMJLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370963
Record name 3-Chloro-6-(1-methylhydrazinyl)pyridazine
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Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76953-33-8
Record name 3-Chloro-6-(1-methylhydrazinyl)pyridazine
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Record name 76953-33-8
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Foundational & Exploratory

Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted hydrazine derivative of the pyridazine core. The inherent reactivity of the chloropyridazine ring system, coupled with the nucleophilicity of the hydrazine moiety, makes this compound a versatile building block for the construction of more complex molecular architectures. The primary synthetic challenge lies in the selective monosubstitution of one chlorine atom in the starting material, 3,6-dichloropyridazine, with methylhydrazine.

The overall synthetic strategy is a two-step process, commencing with the preparation of the key precursor, 3,6-dichloropyridazine, followed by its reaction with methylhydrazine.

Synthesis_Overview cluster_step1 Step 1: Synthesis of 3,6-Dihydroxypyridazine cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrazinolysis Maleic_Anhydride Maleic Anhydride Step1_reagents 1. HCl 2. Reflux Maleic_Anhydride->Step1_reagents Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step1_reagents Dihydroxypyridazine 3,6-Dihydroxypyridazine Step1_reagents->Dihydroxypyridazine Step2_reagents Chlorination Dihydroxypyridazine->Step2_reagents Chlorinating_Agent Chlorinating Agent (e.g., POCl3 or NCS) Chlorinating_Agent->Step2_reagents Dichloropyridazine 3,6-Dichloropyridazine Step2_reagents->Dichloropyridazine Step3_reagents Nucleophilic Aromatic Substitution Dichloropyridazine->Step3_reagents Methylhydrazine Methylhydrazine Methylhydrazine->Step3_reagents Final_Product N-(3-Chloropyridazin-6-yl) -N-methylhydrazine Step3_reagents->Final_Product

Caption: Overall synthetic workflow for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a critical first step, and its purity directly impacts the outcome of the subsequent hydrazinolysis. A common and effective method involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.[1]

Step 1: Synthesis of 3,6-Dihydroxypyridazine

This step involves a condensation reaction between maleic anhydride and hydrazine hydrate.

Protocol:

  • To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, approximately 1.3 mol).[1]

  • Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.[1]

  • Heat the mixture to reflux at 110°C for 3 hours.[1]

  • Cool the reaction mixture, which will result in the crystallization of the product.

  • Filter the solid product via suction filtration and wash the filter cake 3-4 times with cold ethanol.[1]

  • Dry the resulting white to yellowish solid to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination of 3,6-Dihydroxypyridazine

The conversion of the dihydroxypyridazine to the dichloropyridazine can be achieved using various chlorinating agents. While phosphorus oxychloride (POCl₃) is traditionally used, N-chlorosuccinimide (NCS) presents a safer and more environmentally friendly alternative.[1]

Protocol using N-Chlorosuccinimide (NCS):

  • In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid. Heat and stir the mixture.[1]

  • Continuously add N-chlorosuccinimide to the reaction vessel. The molar ratio of 3,6-dihydroxypyridazine to NCS should be approximately 1:2.05-2.1.[1]

  • Allow the chlorination reaction to proceed.

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Collect the product by suction filtration to obtain 3,6-dichloropyridazine.[1]

Core Synthesis: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

The core of the synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by methylhydrazine. The key to a successful synthesis is to control the reaction conditions to favor monosubstitution.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the methylhydrazine on one of the electron-deficient carbon atoms of the pyridazine ring, which are activated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The choice of which nitrogen atom of the methylhydrazine acts as the nucleophile can influence the final product structure.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of chloropyridazines with hydrazines.[2][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,6-Dichloropyridazine148.9814.9 g0.1
Methylhydrazine46.074.6 g0.1
Ethanol46.07150 mL-
Triethylamine101.1910.1 g (13.9 mL)0.1

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.9 g (0.1 mol) of 3,6-dichloropyridazine in 150 mL of ethanol.

  • Add 10.1 g (0.1 mol) of triethylamine to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Slowly add 4.6 g (0.1 mol) of methylhydrazine to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or isopropanol.

Reaction_Mechanism Reactants 3,6-Dichloropyridazine Methylhydrazine Intermediate Meisenheimer-like Intermediate Reactants:f0->Intermediate Nucleophilic Attack Reactants:f1->Intermediate Product N-(3-Chloropyridazin-6-yl)-N-methylhydrazine HCl Intermediate->Product:f0 Loss of Cl- Intermediate->Product:f1

Caption: Simplified reaction mechanism for the synthesis.

Safety Considerations

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methylhydrazine: Methylhydrazine is a toxic and flammable substance. It is a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.

  • Phosphorus Oxychloride (if used): This is a highly corrosive and toxic substance that reacts violently with water. Handle with extreme care in a fume hood.

  • Hydrazine Hydrate: This is a corrosive and toxic substance. Avoid contact with skin and eyes.

Conclusion

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a well-established process that relies on fundamental principles of heterocyclic chemistry. By carefully controlling the reaction conditions and adhering to the protocols outlined in this guide, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and development. The choice of chlorinating agent and the careful execution of the final nucleophilic substitution are critical for achieving high yields and purity.

References

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Preparation method of 3, 6-dichloropyridazine.
  • A kind of preparation process of methyl hydrazine.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. PubChem. [Link]

Sources

A Technical Guide to the Spectral Characterization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the pyridazine scaffold, represent a class of molecules with significant therapeutic potential. This guide provides an in-depth technical analysis of the spectral characterization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, a molecule of interest to researchers in medicinal chemistry and related fields. While experimental spectra for this specific compound are not publicly available, this document leverages established principles of spectroscopy and extensive data from analogous structures to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, rooted in scientific integrity, offers a robust framework for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structure and Physicochemical Properties

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted pyridazine derivative with the following key identifiers:

PropertyValueSource
CAS Number 76953-33-8[1]
Molecular Formula C₅H₇ClN₄[1]
Molecular Weight 158.59 g/mol [1]

The molecule comprises a 3-chloropyridazine ring linked to a methylhydrazine moiety. This structure suggests a unique combination of electronic and steric features that will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of closely related compounds, including 6-amino-3-chloropyridazine and methylhydrazine[2][3].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals: two from the pyridazine ring protons and one from the methyl group protons. The hydrazine protons (N-H) may or may not be observable depending on the solvent and concentration.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.5 - 7.8Doublet1HH-4The pyridazine ring protons form an AX spin system. H-4 is adjacent to the electron-withdrawing chloro group, leading to a downfield shift. In the analogous 6-amino-3-chloropyridazine, the corresponding proton appears in this region[2].
~7.0 - 7.3Doublet1HH-5H-5 is coupled to H-4 and is expected to be upfield relative to H-4 due to the influence of the hydrazine substituent. The coupling constant (J) between H-4 and H-5 is anticipated to be in the range of 8-10 Hz, typical for ortho-coupling in pyridazine systems.
~3.2 - 3.4Singlet3H-CH₃The methyl group protons are attached to a nitrogen atom and are expected to appear as a singlet. Data for methylhydrazine shows a signal for the methyl protons around 2.6 ppm[3]. The attachment to the electron-withdrawing chloropyridazinyl group will likely shift this signal further downfield.
Broad singlet2H-NH-NH₂The chemical shift of the hydrazine protons is highly variable and depends on solvent, temperature, and concentration. These protons are exchangeable and may appear as a broad singlet or may not be observed at all.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~155 - 160C-6This carbon is attached to the electronegative nitrogen of the hydrazine group and is part of the heterocyclic ring, leading to a significant downfield shift. In 6-amino-3-chloropyridazine, the corresponding carbon appears around 158 ppm[2].
~150 - 155C-3The carbon atom bearing the chlorine atom is also expected to be significantly downfield due to the inductive effect of the halogen.
~130 - 135C-4This methine carbon is adjacent to the chloro-substituted carbon and is expected in the aromatic region.
~115 - 120C-5The second methine carbon of the pyridazine ring.
~40 - 45-CH₃The methyl carbon signal is expected in the aliphatic region. In methylhydrazine, the methyl carbon appears around 36 ppm. The electron-withdrawing effect of the chloropyridazinyl group will likely cause a downfield shift.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Workflow for NMR Data Analysis

NMR_Analysis cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation H1_acq ¹H NMR Acquisition H1_proc ¹H Data Processing H1_acq->H1_proc C13_acq ¹³C NMR Acquisition C13_proc ¹³C Data Processing C13_acq->C13_proc H1_analysis Analyze ¹H Shifts & Coupling H1_proc->H1_analysis C13_analysis Analyze ¹³C Shifts C13_proc->C13_analysis Structure_confirm Structure Confirmation H1_analysis->Structure_confirm C13_analysis->Structure_confirm

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Analysis
3200 - 3400N-H stretchingHydrazine (-NH-NH₂)This region is characteristic of N-H stretching vibrations. The presence of two bands is possible due to symmetric and asymmetric stretching. IR spectra of hydrazine derivatives consistently show absorptions in this region.
2900 - 3000C-H stretchingMethyl (-CH₃) and Aromatic (C-H)The methyl group will show characteristic C-H stretches. Aromatic C-H stretches from the pyridazine ring are also expected in this region, typically at slightly higher wavenumbers than aliphatic C-H stretches.
1580 - 1650C=N and C=C stretchingPyridazine ringThe pyridazine ring will exhibit characteristic stretching vibrations in this region, which is typical for aromatic and heteroaromatic systems.
1400 - 1500C-H bendingMethyl (-CH₃)The methyl group will have characteristic bending (scissoring and umbrella) modes in this region.
1000 - 1200C-N stretchingAryl-N and Alkyl-NStretching vibrations of the C-N bonds linking the pyridazine ring to the hydrazine and the methyl group to the hydrazine are expected here.
700 - 850C-Cl stretchingAryl-ClThe carbon-chlorine stretching vibration for an aromatic chloride is expected in this fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted m/zIonRationale for Formation
158/160[C₅H₇ClN₄]⁺ (M⁺)The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
143/145[C₄H₄ClN₄]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
128/130[C₄H₃ClN₃]⁺Loss of the methylhydrazine side chain.
113/115[C₄H₂ClN₂]⁺Further fragmentation of the pyridazine ring.
45[CH₅N₂]⁺Cleavage of the bond between the pyridazine ring and the hydrazine nitrogen, resulting in the methylhydrazine fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions. Electrospray ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 159/161.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Fragmentation Pathway Diagram

Fragmentation M [M]⁺˙ m/z 158/160 F1 [M - CH₃]⁺ m/z 143/145 M->F1 - •CH₃ F2 [C₄H₃ClN₃]⁺˙ m/z 128/130 M->F2 - •NHNHCH₃ F3 [CH₅N₂]⁺ m/z 45 M->F3 Ring-N Cleavage

Caption: Predicted major fragmentation pathways for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics of this molecule. The detailed protocols and interpretive rationale presented herein are intended to serve as a valuable resource for researchers working on the synthesis, identification, and characterization of novel pyridazine derivatives. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of this and related molecules.

References

  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

Sources

"N-(3-Chloropyridazin-6-yl)-N-methylhydrazine" reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Within this class, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine stands out as a particularly versatile synthetic intermediate. Its structure is characterized by two key reactive centers: an electrophilic carbon atom at the 3-position bearing a chlorine leaving group, and a nucleophilic N-methylhydrazine moiety at the 6-position. This unique bifunctionality allows for sequential, regioselective modifications, making it an invaluable building block for the synthesis of complex heterocyclic systems and compound libraries in drug discovery programs. This guide provides a comprehensive overview of its synthesis, core reactivity, and synthetic applications, grounded in mechanistic principles and supported by detailed experimental protocols.

Synthesis of the Core Scaffold

The most direct and logical synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 3,6-dichloropyridazine, with methylhydrazine.

Causality of Experimental Design:

  • Precursor Choice: 3,6-Dichloropyridazine is the ideal starting material due to the presence of two activatable positions for nucleophilic attack.[1] The pyridazine ring's electron-deficient nature, caused by the two adjacent nitrogen atoms, facilitates the displacement of the chloro groups.[2]

  • Reagent: Methylhydrazine serves as the nitrogen nucleophile.[3][4] The reaction is typically performed with a single equivalent of methylhydrazine to favor monosubstitution.

  • Solvent and Temperature: Protic solvents like ethanol or isopropanol are commonly used to facilitate the dissolution of the reagents and to mediate the proton transfer steps. The reaction is often heated to overcome the activation energy of the substitution.

Experimental Protocol: Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and ethanol (10 mL per gram of pyridazine).

  • Reagent Addition: While stirring, add a solution of methylhydrazine (1.05 eq) in ethanol dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound as a solid.

G cluster_synthesis Synthesis Workflow start 3,6-Dichloropyridazine reagent Methylhydrazine (1.05 eq, Ethanol, Reflux) product N-(3-Chloropyridazin-6-yl) -N-methylhydrazine reagent->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic route to the title compound.

Core Reactivity Profile

The reactivity of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is dominated by its two primary functional groups. This allows for a modular approach to library synthesis, where each site can be addressed independently.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The chlorine atom at the C3 position is susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effect of the pyridazine ring nitrogens stabilizes the intermediate Meisenheimer complex, making this transformation highly efficient.[2][5]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C3 carbon, forming a negatively charged resonance-stabilized intermediate (Meisenheimer complex). In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyridazine ring.

G cluster_snar General SNAr Mechanism start Pyridazine-Cl + Nu: intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product Pyridazine-Nu + Cl- intermediate->product Elimination

Caption: The addition-elimination mechanism for SNAr reactions.

This reactivity is foundational for introducing diversity. Various nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to generate a wide array of substituted pyridazine derivatives.[6]

Experimental Protocol: General Procedure for SNAr
  • Setup: In a sealed vial, dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagents: Add the desired nucleophile (e.g., a secondary amine, 1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reactions of the N-Methylhydrazine Moiety

The hydrazine group is a potent binucleophile and serves as a handle for constructing new heterocyclic rings or for derivatization.[7]

The terminal -NH2 group of the hydrazine readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable hydrazones. This reaction is a cornerstone of combinatorial chemistry for creating large libraries of derivatives.[8][9]

Experimental Protocol: Hydrazone Formation
  • Setup: Dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) in ethanol.

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. The product often precipitates from the solution upon formation.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or chromatography.

The true synthetic power of the hydrazine moiety is realized in cyclocondensation reactions, where it reacts with bifunctional electrophiles to forge new rings. This strategy is widely used to build fused pyridazine systems like triazolopyridazines and pyrazolopyridazines, which are common motifs in bioactive molecules.[8][10]

Causality of Experimental Design:

  • Reactant Choice: Reagents like β-ketoesters or malonates possess two electrophilic sites that can react sequentially with the two nitrogen atoms of the hydrazine to form a new five-membered ring.

  • Reaction Conditions: The reaction is often performed in a high-boiling solvent like acetic acid or ethanol at reflux to drive the cyclization and dehydration steps.

G cluster_cyclization Cyclocondensation Workflow start N-(3-Chloropyridazin-6-yl) -N-methylhydrazine reagent Bifunctional Electrophile (e.g., β-Ketoester) product Fused Heterocycle (e.g., Pyrazolopyridazine) reagent->product Condensation & Cyclization

Caption: General workflow for building fused rings.

Experimental Protocol: Synthesis of a Fused Pyrazole Ring
  • Setup: Combine N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) and a β-ketoester such as ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization.

Summary of Reactivity

The following table summarizes the primary transformations of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, highlighting its utility as a dual-handled synthetic building block.

Reactive SiteReaction TypeReagents & ConditionsResulting Structure
C3-Chloro Group Nucleophilic Aromatic Substitution (SNAr)Amines, Thiols, Alkoxides; Base (e.g., K₂CO₃), Heat3-Amino/Thio/Alkoxy-6-(N-methylhydrazinyl)pyridazine
Hydrazine (-NH₂) Hydrazone FormationAldehydes, Ketones; Catalytic Acid3-Chloro-6-(N-methyl-N'-alkylidenehydrazinyl)pyridazine
Hydrazine (-NH-NH₂) Cyclocondensationβ-Dicarbonyls, α-haloketones; HeatFused heterocycles (e.g., Pyrazolopyridazines)
Hydrazine (-NH₂) AcylationAcyl Chlorides, Anhydrides; Base3-Chloro-6-(N'-acyl-N-methylhydrazinyl)pyridazine

Conclusion and Outlook

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a powerful and versatile intermediate for the synthesis of novel heterocyclic compounds. Its reactivity profile is defined by two distinct and orthogonally addressable functional groups: the C3-chloro substituent, which readily undergoes SNAr reactions, and the N-methylhydrazine moiety, which is a superb precursor for hydrazone formation and cyclocondensation reactions. Understanding the causality behind the experimental choices for each transformation allows researchers to rationally design synthetic routes to complex molecules with potential applications in drug discovery and materials science. The continued exploration of this scaffold's reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive agents.

References

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine Source: ResearchGate URL: [Link]

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  • Title: 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL: [Link]

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An In-depth Technical Guide to the Stability and Storage of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (CAS No. 76953-33-8). In the absence of extensive empirical data for this specific molecule, this document synthesizes information based on the known chemical principles of its constituent functional groups—a substituted hydrazine and a chloropyridazine ring. It offers a detailed analysis of potential degradation pathways, scientifically-grounded storage and handling protocols, and a framework for establishing a robust stability-indicating analytical method. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Context

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted hydrazine derivative of interest in medicinal chemistry and synthetic applications. Its structure, featuring a nucleophilic hydrazine moiety and an electrophilic chloropyridazine core, suggests a rich and complex chemical reactivity. The hydrazine group is a key building block in the synthesis of various heterocyclic compounds, while the chloropyridazine ring is a common pharmacophore.[1]

Understanding the stability of this compound is paramount for ensuring the integrity of research data, the quality of synthetic products, and the safety of laboratory personnel. This guide will delve into the factors that likely govern its shelf-life and provide actionable protocols for its proper management.

Inferred Physicochemical Properties and Hazards

While specific experimental data for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is not widely available, we can infer its properties from related compounds.

PropertyInferred Value/CharacteristicRationale/Reference
Molecular Formula C₅H₇ClN₄-
Molecular Weight 158.59 g/mol -
Appearance Likely a solid at room temperatureBased on the melting point of the related compound 3-Chloro-6-hydrazinopyridazine (137-141°C).[2]
Hazards Potential skin/eye irritant, toxic if ingested or inhaled, possible carcinogen.Hydrazine and its derivatives are known to be corrosive, toxic, and are often treated as potential carcinogens.[3]

Core Directive: Understanding Chemical Stability and Degradation

The stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is dictated by the interplay of its two primary functional groups. The following sections break down the likely degradation pathways.

The Hydrazine Moiety: Susceptibility to Oxidation

Hydrazines are powerful reducing agents and are highly susceptible to oxidation.[4] This is the most probable degradation pathway for the title compound.

  • Mechanism: Atmospheric oxygen can oxidize the hydrazine functional group. This process can be catalyzed by the presence of metal ions (e.g., copper, iron) and elevated temperatures.[5] The oxidation can lead to the formation of diazenes, which may be unstable and decompose further, potentially leading to the loss of nitrogen gas and the formation of various byproducts.[6]

  • Consequences: Oxidation leads to a loss of purity and the formation of unknown impurities that could interfere with experimental results or pose safety risks.

  • Mitigation: Storage under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidative degradation.[4][5]

The Chloropyridazine Ring: Nucleophilic Substitution and Hydrolysis

The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic attack.

  • Mechanism:

    • Hydrolysis: In the presence of water, particularly at non-neutral pH, the chlorine atom can be displaced by a hydroxyl group to form the corresponding pyridazinone derivative.

    • Nucleophilic Substitution: Other nucleophiles present in a solution (e.g., amines, alcohols, or even another molecule of the hydrazine itself) could displace the chlorine atom. The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the ring.[7]

  • Consequences: Formation of impurities with altered chemical and pharmacological properties.

  • Mitigation: Store in a dry environment, away from moisture and reactive nucleophiles. Use of anhydrous solvents is critical in experimental settings.

Photodegradation

Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation.

  • Mechanism: Exposure to UV light can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent complex degradation pathways. Studies on related compounds like 2-chloropyridine have shown that photodegradation can lead to a variety of intermediate products.[8]

  • Consequences: Accelerated degradation and the formation of potentially genotoxic byproducts.[8]

  • Mitigation: Protect the compound from light by storing it in amber vials or in a light-proof container.

The following diagram illustrates the potential degradation pathways for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

G cluster_oxidation Oxidation Pathway cluster_substitution Substitution/Hydrolysis Pathway cluster_photo Photodegradation Pathway main N-(3-Chloropyridazin-6-yl)-N-methylhydrazine oxidized Oxidized Products (e.g., Diazene Intermediates) main->oxidized O₂ / Metal Ions Heat hydrolyzed Pyridazinone Derivative main->hydrolyzed H₂O (Moisture) substituted Other Substituted Products main->substituted Nucleophiles (Nu⁻) photoproducts Radical Species & Complex Byproducts main->photoproducts UV Light

Caption: Potential Degradation Pathways.

Recommended Storage and Handling Protocols

Based on the analysis of potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

ParameterRecommendationRationale
Temperature Store at 2-8°C or colder.Low temperatures slow down the rates of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).To prevent oxidative degradation of the hydrazine moiety.[4][5]
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photodegradation of the chloropyridazine ring.[8]
Moisture Store in a tightly sealed container in a dry environment. A desiccator is recommended.To prevent hydrolysis of the chloro group.
Container Use glass or high-density polyethylene containers.Stainless steel (types 304L and 347) is also suitable for bulk storage of hydrazines.[4]
Handling Handle in a well-ventilated fume hood.[3] Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]To minimize exposure to a potentially toxic and irritating compound.

Experimental Protocol: Establishing a Stability-Indicating Method

To empirically determine the stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and identify its degradation products, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Step-by-Step Methodology:
  • Method Development:

    • Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from less polar degradation products.

    • Detection: A UV detector set at a wavelength where the parent compound has significant absorbance (determined by UV-Vis spectroscopy) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of any new peaks that appear.

  • Forced Degradation Study:

    • Prepare solutions of the compound in a suitable solvent.

    • Expose these solutions to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid compound at 80°C for 48 hours.

      • Photolytic: Expose a solution to a high-intensity UV lamp.

    • Analyze the stressed samples by the developed HPLC method alongside a non-stressed control sample.

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[9]

    • Specificity: The method must be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is crucial.

    • Identification of Degradants: For significant degradation products, use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and propose their structures.

The following diagram outlines the workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Solutions of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat Solid) start->thermal photo Photolytic (UV Light) start->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold report Assess Degradation & Validate Method hplc->report lcms->report

Caption: Forced Degradation Study Workflow.

Conclusion

While specific stability data for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is limited, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. The primary stability concerns are oxidation of the hydrazine moiety and nucleophilic substitution or hydrolysis at the chloropyridazine ring. By controlling temperature, atmosphere, light, and moisture, the integrity of this compound can be effectively preserved. For critical applications, it is imperative to conduct empirical stability studies using a validated, stability-indicating analytical method to confirm these inferred recommendations.

References

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: ID-209. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

  • Reddit. (2020). Advice on storing/handling hydrazine. Retrieved from [Link]

  • Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1767-1807.
  • Raju, N. A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1163-1168. [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Cosimelli, B., et al. (2003). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 46(19), 4179-4182. [Link]

  • Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1083-1098.
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Navigating the Solubility Landscape of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals who strive to translate novel molecules into therapeutic realities, the fundamental property of solubility is a constant and critical companion. It is a gatekeeper to bioavailability, a determinant of formulation strategies, and a crucial parameter that dictates the success or failure of a compound's journey through the development pipeline. This guide is dedicated to a molecule of significant interest in medicinal chemistry: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine . In the absence of extensive published solubility data for this specific entity, this document serves as an in-depth technical guide. It combines theoretical predictions based on its structural motifs with robust, field-proven methodologies for empirical determination. Our objective is to empower you with the foundational knowledge and practical tools to confidently assess and leverage the solubility characteristics of this and similar heterocyclic compounds in your research endeavors.

Deconstructing the Molecule: A Physicochemical Portrait

To predict the solubility behavior of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, we must first dissect its constituent parts and their inherent physicochemical properties. The molecule is a composite of a chloropyridazine ring and an N-methylhydrazine substituent, each contributing distinct characteristics that will govern its interaction with various organic solvents.

Molecular Structure:

Caption: Structure of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

  • The Chloropyridazine Core: The pyridazine ring is an aromatic heterocycle characterized by two adjacent nitrogen atoms. This feature endows the ring with a significant dipole moment and makes it a polar entity.[1] The nitrogen atoms are capable of acting as hydrogen bond acceptors. Pyridazine itself is miscible with water and alcohols, indicating a preference for polar solvents, while it is nearly insoluble in non-polar solvents like cyclohexane.[2] The presence of a chlorine atom, an electron-withdrawing group, further enhances the polarity of the ring system.

  • The N-Methylhydrazine Substituent: Methylhydrazine is a small, polar molecule that is miscible with water and soluble in alcohols and ether.[3][4] The hydrazine moiety (-NH-NH-) is a key contributor to its polarity and has both hydrogen bond donor and acceptor capabilities. The methyl group adds a small degree of lipophilicity.

Predicted Solubility Profile:

Based on the analysis of its structural components, a predicted solubility profile for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can be formulated.

Solvent ClassPredicted SolubilityRationale
Protic Polar Solvents (e.g., Methanol, Ethanol)High The molecule's ability to accept hydrogen bonds via the pyridazine nitrogens and the hydrazine moiety, coupled with its overall polarity, suggests strong interactions with protic solvents.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)High to Moderate The high dipole moment of the pyridazine ring and the polar nature of the hydrazine group should lead to favorable dipole-dipole interactions with these solvents. Arylhydrazines are often soluble in these solvents.[5]
Non-Polar Solvents (e.g., Hexane, Toluene)Low to Very Low The overall polarity of the molecule, driven by the nitrogen-rich heterocyclic system and the hydrazine group, will likely result in poor solvation by non-polar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to Low These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, but it is unlikely to be as high as in more polar solvents.

The Imperative of Empirical Determination: Methodologies and Protocols

While theoretical predictions provide a valuable starting point, they are no substitute for empirical data. The following section details robust and widely accepted methodologies for determining the solubility of a novel compound like N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to understand the two primary types of solubility measurements in the context of drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[6] This is the "gold standard" for solubility determination and is typically measured using the shake-flask method.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8] It is a non-equilibrium measurement and is often used in high-throughput screening to quickly assess the solubility of a large number of compounds. Kinetic solubility values are generally higher than thermodynamic solubility.

Solubility_Types cluster_0 Solubility Measurement Approaches Thermodynamic Thermodynamic Equilibrium Equilibrium Thermodynamic->Equilibrium  True Solubility Kinetic Kinetic Non-Equilibrium Non-Equilibrium Kinetic->Non-Equilibrium  Apparent Solubility Shake-Flask Method Shake-Flask Method Equilibrium->Shake-Flask Method High-Throughput Screening High-Throughput Screening Non-Equilibrium->High-Throughput Screening

Caption: Thermodynamic vs. Kinetic Solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the benchmark shake-flask method for determining the thermodynamic solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Objective: To determine the equilibrium solubility of the test compound in a selection of organic solvents at a controlled temperature.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, toluene, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-(3-Chloropyridazin-6-yl)-N-methylhydrazine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. For compounds with slow dissolution kinetics, longer incubation times may be necessary.[9]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining solid particles, either:

      • Centrifuge the aliquot at high speed.

      • Filter the aliquot through a 0.22 µm syringe filter. It is critical to ensure the filter material does not adsorb the compound.

  • Quantification:

    • Prepare a series of standard solutions of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine of known concentrations in the same solvent.

    • Analyze both the filtered supernatant from the saturated solution and the standard solutions using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Shake_Flask_Workflow cluster_1 Shake-Flask Solubility Determination Workflow A 1. Add excess solid to solvent B 2. Equilibrate (24-48h shaking) A->B C 3. Separate solid and liquid (centrifuge/filter) B->C E 5. Analyze supernatant and standards (HPLC/LC-MS) C->E D 4. Prepare calibration standards D->E F 6. Quantify solubility from calibration curve E->F

Caption: Thermodynamic Solubility Workflow.

Factors Influencing Solubility: A Deeper Dive

The solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is not a static value but is influenced by several environmental and structural factors.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. However, the magnitude of this effect can vary significantly between different solute-solvent pairs.

  • Solvent Polarity: As predicted, the "like dissolves like" principle is paramount. The polar nature of our target molecule suggests a strong correlation between solvent polarity and solubility.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. Solvents that can effectively form hydrogen bonds with the pyridazine and hydrazine nitrogens will be particularly effective.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, providing a solid foundation for tackling solubility challenges in medicinal chemistry. The empirical determination of the solubility of this compound across a range of pharmaceutically relevant solvents is a crucial next step that will undoubtedly facilitate its future development.

References

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  • Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 6-(N-Methylhydrazinyl)pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. The specific introduction of an N-methylhydrazinyl group at the 6-position of a pyridazine ring, coupled with the capacity for C-C bond formation at the 3-position, opens a gateway to a vast and underexplored chemical space. N-(3-Chloropyridazin-6-yl)-N-methylhydrazine serves as a key building block in this endeavor. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the arylation or vinylation of the C-3 position of this substrate, enabling the synthesis of novel derivatives with significant potential in drug discovery and functional materials development.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic considerations, potential challenges, and detailed protocols to facilitate successful synthesis and downstream applications.

Scientific Integrity and Logic: Navigating the Challenges of Nitrogen-Rich Heterocycles

The Suzuki-Miyaura coupling of nitrogen-containing heterocycles, such as pyridazines, can present unique challenges. The lone pairs of electrons on the nitrogen atoms, particularly those of the N-methylhydrazinyl substituent, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This can result in sluggish reactions and low yields. Therefore, the judicious selection of the catalytic system, including the palladium precursor and, most critically, the ligand, is paramount for a successful transformation.

Modern phosphine ligands, particularly bulky and electron-rich biarylphosphines developed by groups like Buchwald, have demonstrated remarkable efficacy in overcoming the challenges associated with nitrogen-containing substrates.[2] These ligands promote the desired catalytic cycle while minimizing off-cycle catalyst inhibition.

Furthermore, the presence of the unprotected hydrazine moiety introduces the possibility of side reactions. While the primary amine of the hydrazine is less nucleophilic than the secondary amine, its reactivity under the basic conditions of the Suzuki-Miyaura coupling should be considered. In cases of persistent low yields or complex reaction mixtures, the use of a protecting group on the hydrazine may be a viable strategy.

Experimental Protocols: A Guided Approach to Synthesis

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine with a variety of boronic acids.

Safety Precautions

Warning: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is expected to share the hazardous properties of its parent compound, methylhydrazine. Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen.[3][4][5][6][7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol employs a highly active palladium/ligand system known for its effectiveness with challenging nitrogen-containing heterocycles.[2]

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq)

  • Aryl- or vinylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, the boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Summary of Reaction Parameters

The following table outlines a range of conditions that can be explored for the optimization of the Suzuki-Miyaura coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Parameter Condition A (Recommended Starting Point) Condition B (Alternative for Electron-Rich Boronic Acids) Condition C (Alternative for Hindered Substrates)
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)None
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (2.5 eq)Na₂CO₃ (2 M aqueous solution)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DME/H₂O (4:1)
Temperature 80-100 °C90-110 °C85 °C

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)₂) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Activated Nucleophile

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are consistently low, consider increasing the catalyst loading to 5 mol% and the ligand loading to 10 mol%. Screening alternative bases and solvents from the table above may also be beneficial.

  • Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation by the hydrazine moiety. In such cases, consider in situ protection of the hydrazine by forming a hydrazone. This can be achieved by adding a slight excess of a ketone (e.g., acetone or pivaldehyde) to the reaction mixture before adding the catalyst. The resulting hydrazone is typically more stable under the reaction conditions and less likely to inhibit the catalyst. The hydrazone can often be hydrolyzed back to the free hydrazine during the aqueous workup or with a mild acidic treatment.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and by using a high-purity palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a powerful tool for the synthesis of novel 3-aryl-6-(N-methylhydrazinyl)pyridazines. By carefully selecting the catalyst system and reaction conditions, the challenges associated with this nitrogen-rich substrate can be overcome. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Billingsley, K. L., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of organic chemistry, 73(18), 7204–7208.
  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Li, J., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Liu, J. B., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Temperature-Dependent Conditions. Journal of the American Chemical Society, 144(21), 9496-9505.
  • RSC Publishing. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Sigma-Aldrich. (2024).
  • Singh, U. P., & Gaikwad, D. D. (2021). Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, their electronic and nonlinear optical properties through DFT calculations. Molecules (Basel, Switzerland), 26(23), 7358.
  • Tanimoto, H., & Nishiyama, Y. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Journal of peptide science : an official publication of the European Peptide Society, 17(2), 79–86.
  • U.S. Environmental Protection Agency. (n.d.). Methylhydrazine.
  • Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Wako Chemicals. (2024).
  • Xiao, J., & Xue, D. (2023). Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan. Organic Letters, 25(18), 3287-3292.
  • Chem Service. (2014).
  • Cole-Parmer. (n.d.).
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • ResearchGate. (n.d.). Synthesis of the nucleophilic coupling partner for a Suzuki coupling.
  • The Royal Society of Chemistry. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.
  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • NIH. (2024).
  • NIH. (2021).
  • NIH. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry.
  • NIH. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.
  • NIH. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
  • NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Request PDF. (2025). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines.
  • Sci-Hub. (n.d.).

Sources

Application Notes and Protocols: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Moiety and the Buchwald-Hartwig Amination

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including cardiovascular, analgesic, and anticancer properties. The functionalization of this heterocycle is therefore of paramount importance in the development of new therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide to the use of a specific, highly functionalized building block, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine , in the Buchwald-Hartwig amination to construct complex N-aryl pyridazinyl hydrazine derivatives. These derivatives are of significant interest in drug discovery programs due to their potential as bioisosteres and pharmacophores.

This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, guidance on optimizing reaction conditions, and troubleshooting strategies to enable researchers to effectively utilize this powerful synthetic transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine nucleophile, in this case, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated hydrazine, forming a palladium amido complex.

  • Reductive Elimination: The desired N-aryl hydrazine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the efficiency of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, as well as the stability of the catalytic species. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Amine Coordination Amine Coordination Ar-Pd(II)(L2)-X->Amine Coordination + Amine Ar-Pd(II)(L)(Amine)-X Ar-Pd(II)(L)(Amine)-X Amine Coordination->Ar-Pd(II)(L)(Amine)-X Deprotonation Deprotonation Ar-Pd(II)(L)(Amine)-X->Deprotonation + Base Ar-Pd(II)(L)-Amido Ar-Pd(II)(L)-Amido Deprotonation->Ar-Pd(II)(L)-Amido - Base-H+ Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-Amido->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (Ar-Amine) Product (Ar-Amine) Reductive Elimination->Product (Ar-Amine)

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]

  • Solvent Degassing: The reaction solvent should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by the freeze-pump-thaw method.[3]

  • Reagent Purity: The purity of all reagents, particularly the aryl halide, amine, and base, is crucial for the success of the reaction. Impure reagents can lead to side reactions and catalyst deactivation.[6]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (sufficient to make a 0.1 M solution with respect to the aryl bromide)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N'-(3-chloropyridazin-6-yl)-N'-methylhydrazine.[3]

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Pd(OAc)2, Xantphos, NaOtBu Add Pd(OAc)2, Xantphos, NaOtBu Evacuate & Backfill Evacuate & Backfill Add Pd(OAc)2, Xantphos, NaOtBu->Evacuate & Backfill Add Aryl Bromide & Hydrazine Add Aryl Bromide & Hydrazine Evacuate & Backfill->Add Aryl Bromide & Hydrazine Add Degassed Toluene Add Degassed Toluene Add Aryl Bromide & Hydrazine->Add Degassed Toluene Heat to 100 °C Heat to 100 °C Add Degassed Toluene->Heat to 100 °C Stir for 12-24h Stir for 12-24h Heat to 100 °C->Stir for 12-24h Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir for 12-24h->Monitor by TLC/LC-MS Cool to RT Cool to RT Monitor by TLC/LC-MS->Cool to RT Dilute & Filter Dilute & Filter Cool to RT->Dilute & Filter Extract with Water/Brine Extract with Water/Brine Dilute & Filter->Extract with Water/Brine Dry & Concentrate Dry & Concentrate Extract with Water/Brine->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common variables and their effects on the reaction.

ParameterOptionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(P(tBu)₃)₂, Preformed Pd-ligand complexesPd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ formation of the active Pd(0) species. Preformed complexes can offer higher activity and reproducibility.[7]
Ligand Xantphos, RuPhos, BrettPhos, DavePhos, JohnPhosBulky, electron-rich biaryl phosphine ligands are generally preferred. Xantphos is a good starting point for heteroaromatic substrates.[8] The optimal ligand may vary depending on the specific aryl halide and amine.
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required. NaOtBu is widely used. Weaker bases like carbonates may be suitable for more activated aryl halides or sensitive substrates.[9]
Solvent Toluene, Dioxane, THF, DMFAprotic, non-polar or polar aprotic solvents are commonly used. Toluene is a good general solvent. Dioxane can also be effective. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Temperature 80 - 120 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of the solvent and use of a robust inert atmosphere.- Purify reagents before use.- Screen different ligands and bases.[6]
Formation of side products - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Decomposition of the starting materials or product- Lower the reaction temperature.- Use a less strong base.- Reduce the reaction time.
Difficulty in product purification - Co-elution with starting materials or byproducts- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as preparative TLC or crystallization.

Safety Precautions

  • Hydrazine Derivatives: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, like other hydrazine derivatives, should be handled with caution as they can be toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Strong Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle it in a glovebox or under an inert atmosphere and avoid contact with skin and eyes.

Characterization of Products

The synthesized N-aryl-N'-(3-chloropyridazin-6-yl)-N'-methylhydrazines should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should show the characteristic signals for the aromatic protons of the aryl group and the pyridazine ring, as well as the N-methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Melting Point: The melting point of a solid product is a good indicator of its purity. A sharp melting point range suggests a pure compound.[1]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2018). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. [Link]

  • Liberty University. (2021). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Jasperse Research Lab. (2021). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. [Link]

  • ResearchGate. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • MDPI. (2020). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. This guide is built upon the foundational principles of SNAr chemistry on electron-deficient heteroaromatic systems, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of the 6-Substituted-3-(N-methylhydrazinyl)pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in numerous bioactive molecules.[1] Its π-deficient nature makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[1] The specific starting material, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, is a versatile building block. The chloro-substituent at the 3-position serves as a competent leaving group for SNAr, allowing for the introduction of a wide array of functional groups. The N-methylhydrazinyl moiety at the 6-position can be a key pharmacophoric element or a synthetic handle for further elaboration. This dual functionality makes this scaffold particularly attractive for the synthesis of compound libraries for drug discovery programs, including the development of anticancer agents and PARP-1 inhibitors.[1]

Mechanistic Considerations for SNAr on the Pyridazine Ring

The SNAr reaction on the pyridazine ring, like other electron-deficient aromatic systems, proceeds through a well-established addition-elimination mechanism.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

The Addition-Elimination Pathway

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (C3). This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring is critical for stabilizing this intermediate by delocalizing the negative charge.[5][6] The aromaticity is then restored in a fast step through the expulsion of the chloride ion.

SNAr_Mechanism

Regioselectivity and Activating Factors

In the pyridazine ring, the carbon atoms adjacent to the nitrogen atoms (positions 3 and 6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The presence of the chloro group at the 3-position makes this a prime site for substitution. The N-methylhydrazinyl group at the 6-position will electronically influence the ring, a factor to consider when selecting nucleophiles and reaction conditions.

The inherent electron deficiency of the pyridazine ring activates it towards SNAr, a characteristic shared by other azines.[7] This is in stark contrast to electron-rich aromatic systems like benzene, which require strong electron-withdrawing groups to undergo SNAr.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine with various classes of nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

The general workflow for these reactions is straightforward and can be adapted based on the specific nucleophile and scale.

Experimental_Workflow

Protocol 1: Substitution with Aliphatic Amines (e.g., Morpholine)

This protocol is a classic example of an N-arylation reaction, widely used in the synthesis of bioactive molecules.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

  • Morpholine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add DMF or DMSO as the solvent (concentration of the limiting reagent typically 0.1-0.5 M).

  • Add the aliphatic amine (e.g., morpholine, 1.2-1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Expertise & Experience:

  • Choice of Base: K₂CO₃ is a common and effective base for these reactions.[8] Stronger bases like sodium hydride (NaH) can also be used, particularly with less nucleophilic amines, but require anhydrous conditions. For some reactions, an excess of the amine nucleophile can also serve as the base.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate the intermediate Meisenheimer complex.[8]

  • Temperature: The reaction temperature may need to be optimized. Less reactive amines may require higher temperatures.

Protocol 2: Substitution with Phenols (O-Arylation)

The synthesis of aryl ethers via SNAr is a fundamental transformation.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Water (deionized)

  • Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.2 eq) in DMSO.

  • Add powdered KOH (1.5 eq) or Cs₂CO₃ (1.5 eq) and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) to the mixture.

  • Heat the reaction to 100-140 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully add water to quench the reaction, and then acidify with 1 M HCl to a neutral or slightly acidic pH.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Expertise & Experience:

  • Base Strength: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide.[9] KOH is a cost-effective option, while Cs₂CO₃ is often used for more challenging substrates.

  • Caution: The N-methylhydrazinyl group is basic and can be protonated. Ensure enough base is present to deprotonate the phenol. The potential for N-alkylation of the hydrazine moiety is low with phenols but should be considered.

Protocol 3: Substitution with Thiols (S-Arylation)

Thioethers are important functionalities in many pharmaceutical compounds.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

  • Thiol (e.g., thiophenol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous, or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF or DMF.

  • Carefully add NaH (1.5 eq). Caution: NaH is highly flammable and reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.2 eq) in the reaction solvent. Stir for 20-30 minutes at 0 °C, then allow to warm to room temperature.

  • Add a solution of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) in the reaction solvent.

  • Heat the reaction mixture (typically 60-100 °C) and monitor its progress.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography.

Expertise & Experience:

  • Nucleophilicity: Thiolates are generally very potent nucleophiles, and these reactions often proceed smoothly.

  • Alternative Base: For less sensitive substrates, K₂CO₃ in DMF can be a safer alternative to NaH.[8]

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice to prevent the oxidation of the thiol to a disulfide.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the outcome. The following table provides a general comparison for planning experiments.

Nucleophile ClassTypical Base(s)Typical Solvent(s)Temperature Range (°C)Key Considerations
Aliphatic Amines K₂CO₃, Et₃N, DBUDMF, DMSO, NMP80 - 120Excess amine can serve as the base.
Aromatic Amines NaOtBu, K₃PO₄Toluene, Dioxane100 - 150May require a catalyst (e.g., Palladium for Buchwald-Hartwig amination if SNAr is slow).
Alcohols/Phenols NaH, KOH, Cs₂CO₃DMSO, DMF, THF100 - 140Requires strong base to form the nucleophilic alkoxide/phenoxide.
Thiols NaH, K₂CO₃, NaOHTHF, DMF60 - 100Thiolates are highly nucleophilic; reactions are often faster.

Troubleshooting and Self-Validation

  • No Reaction or Low Conversion: If the reaction does not proceed, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO. Ensure your reagents are pure and anhydrous if required.

  • Side Product Formation: The N-methylhydrazinyl group could potentially react. If N-acylation or N-alkylation of the hydrazine is observed, consider using a protecting group strategy. Also, be aware of the potential for di-substitution if the nucleophile has multiple reactive sites.

  • Protocol Validation: Each protocol is a self-validating system. The progress should be monitored by a reliable analytical technique (TLC, LC-MS). The disappearance of the starting material and the appearance of a new product spot/peak with the expected mass confirms the reaction is proceeding as intended. Final characterization by NMR and high-resolution mass spectrometry will validate the structure of the product.

References

  • Zanetti, F., et al. (2003). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]

  • Terrett, J. A., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Li, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Explained. Available at: [Link]

  • Gomha, S. M., et al. (2016). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

  • Bedford, R. B., et al. (2014). Catalytic SNAr of unactivated aryl chlorides. Chemical Science. Available at: [Link]

  • Kumar, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Sigman, M. S., et al. (2022). A predictive model for nucleophilic aromatic substitution (SNAr) reactivity. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Available at: [Link]

  • The ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Bryce, M. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Catti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Lee, K.-J., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. Available at: [Link]

  • Chen, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry. Available at: [Link]

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridazine nucleus has emerged as a "privileged scaffold," particularly in the design of potent and selective kinase inhibitors.[1][2] Kinases, a vast family of enzymes that regulate a majority of cellular pathways, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases.[3] The ATP-binding site of kinases presents a druggable target, and the pyridazine core, with its unique arrangement of nitrogen atoms, is exceptionally adept at forming critical hydrogen bond interactions within this site, mimicking the adenine hinge-binding motif of ATP. This bioisosteric relationship provides a robust foundation for the development of targeted therapeutics.[2]

This guide focuses on a key building block, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine , a versatile intermediate for the synthesis of a diverse array of kinase inhibitors. The presence of a reactive chlorine atom at the 3-position and a nucleophilic N-methylhydrazine group at the 6-position offers two orthogonal points for chemical modification. This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties, essential for the development of effective drug candidates. We will delve into the synthesis of this key intermediate and provide detailed protocols for its subsequent elaboration into advanced kinase inhibitor scaffolds, such as pyrazolopyridazines, which have shown promise in targeting kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6]

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 76953-33-8
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Appearance Off-white to yellow solidGeneral supplier information
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General chemical knowledge

Safety Precautions:

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and its precursors are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Precursors like phosphorus oxychloride and hydrazine derivatives are highly toxic and corrosive.[7]

Synthetic Workflow: From Precursor to Key Intermediate

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine begins with the commercially available precursor, 3,6-dichloropyridazine. The overall workflow involves a nucleophilic aromatic substitution (SNAr) reaction.

Sources

Application Notes & Protocols for the Utilization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications and experimental protocols for a novel chemical entity, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine . While direct literature on this specific molecule is nascent, this guide synthesizes data from structurally related pyridazine and hydrazine analogs to propose potential therapeutic targets and outline robust, field-proven methodologies for its integration into drug discovery pipelines. The protocols detailed herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridazine moiety is a significant pharmacophore in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a hydrazine group, another reactive and versatile functional group, suggests that N-(3-Chloropyridazin-6-yl)-N-methylhydrazine could serve as a valuable building block or a bioactive molecule in its own right. Hydrazine derivatives have been explored for their therapeutic potential, including their role as enzyme inhibitors and signaling pathway modulators.[2] The presence of a reactive chlorine atom on the pyridazine ring further enhances its utility as a scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

This guide will provide a speculative yet scientifically grounded framework for initiating research with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, from initial characterization and safety handling to advanced screening protocols.

Physicochemical Properties and Synthesis Outline

A summary of the predicted and known properties of related compounds is presented below.

PropertyPredicted/Known ValueSource
Molecular FormulaC₅H₇ClN₄-
Molecular Weight158.59 g/mol -
AppearancePredicted: Solid[3]
SolubilityPredicted: Soluble in organic solvents (DMSO, DMF)-
ReactivityThe hydrazine group is a potent nucleophile. The chloropyridazine moiety is susceptible to nucleophilic substitution.[4]
Proposed Synthetic Route

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can be envisioned through a nucleophilic substitution reaction between 3,6-dichloropyridazine and N-methylhydrazine. This approach is supported by established methodologies for the synthesis of hydrazine derivatives.[4]

G cluster_start Starting Materials 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Reaction 3,6-Dichloropyridazine->Reaction Solvent (e.g., Ethanol) Base (e.g., Et3N) N-Methylhydrazine N-Methylhydrazine N-Methylhydrazine->Reaction Product N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Reaction->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of the target compound.

Safety, Handling, and Storage

Given the chemical nature of the precursor moieties, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Do not ingest. If swallowed, seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. Keep the container tightly sealed.

Experimental Protocols: A Roadmap for Drug Discovery

The following protocols are proposed as a starting point for investigating the biological activity of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

General Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for use in various assays.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

  • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 1: Kinase Inhibitor Screening

Rationale: The pyridazine scaffold is present in several approved kinase inhibitors.[8] This protocol outlines a primary screen to assess the inhibitory potential of the title compound against a panel of kinases.

Workflow:

G Start Start: Kinase Panel Assay_Plate Prepare Assay Plate: - Kinase - Substrate - ATP Start->Assay_Plate Add_Compound Add Test Compound (Varying Concentrations) Assay_Plate->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Data Analysis Detect->Analyze Hit_Identified Hit Identification Analyze->Hit_Identified Inhibition > 50% No_Activity No Significant Activity Analyze->No_Activity Inhibition < 50% G Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubate_Cells->Add_Reagent Measure Measure Absorbance or Luminescence Add_Reagent->Measure Analyze_IC50 Calculate IC50 Measure->Analyze_IC50 Result Determine Cytotoxicity Profile Analyze_IC50->Result

Caption: Workflow for cell viability and cytotoxicity assessment.

Detailed Steps:

  • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (e.g., from 100 µM to 0.1 nM).

  • Treat the cells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Plot the results as percent viability versus compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Concluding Remarks

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine represents a promising, albeit underexplored, chemical entity. The protocols and insights provided in this guide offer a foundational framework for its systematic evaluation in a drug discovery context. The structural alerts within this molecule—the pyridazine core and the reactive hydrazine moiety—warrant a cautious yet optimistic approach to unlocking its therapeutic potential. Further derivatization of this scaffold could lead to the discovery of novel drug candidates with improved potency and selectivity.

References

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • 6-Amino-3-chloropyridazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 856847-77-3 - Safety Data Sheet. (2025). Angene. Retrieved January 26, 2026, from [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
  • 3-Chloro-6-methylpyridazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). Occupational Safety and Health Administration. Retrieved January 26, 2026, from [Link]

  • 3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Hydrazine Toxicology. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Chemwatch GHS SDS in English (European) 49223-1. (n.d.). Sdfine. Retrieved January 26, 2026, from [Link]

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.
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  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Methylhydrazine. (2023). American Chemical Society. Retrieved January 26, 2026, from [Link]

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Sources

Application Notes and Protocols for the Scale-up Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, with numerous derivatives commercialized as therapeutic agents and crop protection agents.[1][2] N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a key heterocyclic building block, offering a versatile platform for the synthesis of a wide array of more complex molecules. The presence of a reactive chlorine atom and a nucleophilic methylhydrazine moiety allows for sequential, regioselective derivatization, making it a valuable intermediate in drug discovery programs targeting kinases, and other enzyme classes.

The development of a robust, scalable, and safe synthesis for this intermediate is paramount for its successful application in large-scale manufacturing campaigns. This application note provides a comprehensive guide for the scale-up synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, with a focus on procedural safety, process control, and optimization for yield and purity.

Synthetic Strategy: A Direct and Efficient Approach

The most direct and industrially viable route to N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a nucleophilic aromatic substitution (SNAr) reaction. This strategy employs the readily available and inexpensive starting material, 3,6-dichloropyridazine, and reacts it with methylhydrazine.[3]

The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms on 3,6-dichloropyridazine are chemically equivalent, simplifying the regioselectivity of the initial substitution. By controlling the stoichiometry of the methylhydrazine, a monosubstitution can be favored, yielding the desired product.

cluster_0 Overall Workflow start Starting Materials (3,6-Dichloropyridazine, Methylhydrazine) reaction Nucleophilic Aromatic Substitution start->reaction 1. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Phase Separation purification Crystallization / Column Chromatography workup->purification 3. Isolation & Purification product Final Product (N-(3-Chloropyridazin-6-yl)-N-methylhydrazine) purification->product 4. Drying & Characterization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Synthesis of the Starting Material: 3,6-Dichloropyridazine

While 3,6-dichloropyridazine is commercially available, for large-scale campaigns, its in-house synthesis may be economically advantageous. A common laboratory and industrial preparation involves the reaction of maleic anhydride with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[4]

Scale-up Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

This protocol is designed for a 100-gram scale synthesis. All operations involving methylhydrazine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3,6-Dichloropyridazine148.98100.0 g0.671≥98%
Methylhydrazine46.0732.3 g (36.7 mL)0.701≥98%
Ethanol46.071000 mL-200 Proof
Triethylamine101.1971.1 g (98 mL)0.703≥99%
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed-ACS Grade
Brine (sat. NaCl)-As needed--
Anhydrous MgSO₄120.37As needed--

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe.

  • Addition funnel.

  • Heating mantle with temperature controller.

  • Appropriate glass and filter funnels.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a 5 L three-neck flask, dissolve 100.0 g (0.671 mol) of 3,6-dichloropyridazine in 1000 mL of ethanol. Begin stirring the solution.

  • Reagent Addition: In a separate beaker, carefully mix 32.3 g (0.701 mol) of methylhydrazine with 71.1 g (0.703 mol) of triethylamine. Transfer this mixture to an addition funnel.

  • Reaction Execution: Add the methylhydrazine/triethylamine mixture dropwise to the stirred solution of 3,6-dichloropyridazine over a period of 60-90 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting slurry, add 500 mL of deionized water and 500 mL of ethyl acetate. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Workup - Washing: Wash the organic layer with 2 x 250 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

Expected Yield: 75-85%

Safety and Handling: A Top Priority

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine involves several hazardous materials that require strict safety protocols.

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and causes skin and serious eye irritation.[5]

  • Methylhydrazine: This is a highly toxic, flammable, and corrosive substance.[6] It is fatal if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.

  • Triethylamine: A flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: Wear a flame-retardant lab coat and consider a chemical-resistant apron.

  • Respiratory Protection: All operations with methylhydrazine must be performed in a certified chemical fume hood. For emergencies or large-scale transfers, a self-contained breathing apparatus (SCBA) may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Neutralize spills of hydrazine derivatives with a dilute solution of calcium hypochlorite.[5]

Waste Disposal: All waste materials containing hydrazine derivatives must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

Data Summary and Characterization

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98White to off-white solid176
MethylhydrazineCH₆N₂46.07Colorless fuming liquid87.5
N-(3-Chloropyridazin-6-yl)-N-methylhydrazineC₅H₇ClN₄158.59Expected to be a solidN/A

Analytical Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. By adhering to the detailed procedures and stringent safety precautions, researchers and production chemists can safely and efficiently produce this valuable intermediate for further use in pharmaceutical and agrochemical development. The direct SNAr approach is both atom-economical and well-suited for industrial-scale production.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P
  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (URL: [Link])

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. (URL: [Link])

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives - Organic Letters. (URL: [Link])

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (URL: [Link])

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives - Organic Chemistry Portal. (URL: [Link])

  • Methylhydrazines - Grokipedia. (URL: [Link])

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

  • Hydrazine - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

  • CN102249991A - Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine - Google P
  • Methylhydrazine - American Chemical Society. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this challenging substrate. Our goal is to provide in-depth, field-proven insights to help you overcome common hurdles and achieve higher yields and reproducibility in your experiments.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and functional materials.[1] However, its application to electron-deficient heteroaromatics, such as pyridazines, coupled with bidentate nucleophiles like N-methylhydrazine, presents a unique set of challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.

Core Challenges at a Glance

The amination of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is particularly demanding due to a confluence of factors:

  • Electron-Deficient Heterocycle: The pyridazine ring is electron-poor, which can influence the rate of oxidative addition and catalyst stability.

  • Competing Nucleophilic Sites: N-methylhydrazine possesses two nitrogen atoms with differing nucleophilicity. Controlling regioselectivity is paramount to obtaining the desired product.

  • Potential for Catalyst Inhibition: The nitrogen atoms on the pyridazine ring and the hydrazine moiety can coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Side Reactions: Undesired reactions such as hydrodehalogenation of the starting material or double arylation of the hydrazine can reduce the yield of the target compound.

This guide will provide you with the strategic knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a common issue, often stemming from suboptimal catalyst selection or catalyst inhibition.

Underlying Causality:

The palladium-catalyzed cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3] For an electron-deficient substrate like 3-chloropyridazine, the oxidative addition of the C-Cl bond to the Pd(0) center can be slow. Furthermore, the lone pairs on the pyridazine ring nitrogens can act as competing ligands, sequestering the active palladium catalyst and halting the catalytic cycle.

Troubleshooting Workflow:

start Low/No Conversion catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst Initial Check base_solvent Optimize Base & Solvent catalyst->base_solvent If no improvement temp_conc Adjust Temperature & Concentration base_solvent->temp_conc Fine-tuning result Improved Conversion temp_conc->result

Troubleshooting Decision Tree

Step-by-Step Solutions:

  • Catalyst & Ligand Selection:

    • Palladium Precursor: For challenging substrates, pre-formed palladium(II) precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a more efficient formation of the active catalytic species.

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally preferred.

      • Recommended Ligands:

        • Josiphos-type ligands (e.g., CyPF-tBu): These have shown efficacy in the amination of heteroaryl chlorides with various nitrogen nucleophiles, including hydrazones.[4]

        • Xantphos: Known for its wide bite angle, Xantphos can be effective in promoting reductive elimination and preventing catalyst decomposition.[5][6][7][8]

        • Buchwald's Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are the workhorses of modern Buchwald-Hartwig amination and should be screened. RuPhos is particularly designed for secondary amines.[2]

  • Base and Solvent Optimization:

    • Base Selection: A strong, non-nucleophilic base is required.

      • NaOtBu: Often the base of choice for high reaction rates, but can be incompatible with sensitive functional groups.[2]

      • LHMDS: A good alternative, especially when protic functional groups are present.[2]

      • K₃PO₄ or Cs₂CO₃: Milder bases that can be effective, particularly if the substrate is base-sensitive, though they may require higher temperatures or longer reaction times.[2]

    • Solvent Choice: Anhydrous, deoxygenated solvents are essential.

      • Toluene or Dioxane: These are the most commonly used and effective solvents for Buchwald-Hartwig reactions.[9]

  • Reaction Temperature and Concentration:

    • Temperature: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C.

    • Concentration: Ensure the reaction is not too dilute, as this can slow down the bimolecular steps of the catalytic cycle. A typical starting concentration is 0.1-0.5 M.

Summary of Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precursor G3 or G4 Palladacycle (e.g., XPhos Pd G3)Efficient generation of active Pd(0)
Ligand Josiphos (CyPF-tBu), Xantphos, or XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination
Base NaOtBu or LHMDSStrong, non-nucleophilic base to deprotonate the hydrazine
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-coordinating solvents
Temperature 80-110 °CTo overcome the activation barrier for C-Cl bond cleavage
Q2: I am observing the formation of a significant byproduct. How do I identify and suppress it?

The primary byproducts in this reaction are typically from hydrodehalogenation or double arylation.

Potential Side Reactions:

sub N-(3-Chloropyridazin-6-yl)-N-methylhydrazine + Aryl Halide desired Desired Product Mono-arylated Hydrazine sub->desired Buchwald-Hartwig Amination hydro Hydrodehalogenation Pyridazinyl-N-methylhydrazine sub->hydro Side Reaction 1 double Double Arylation Diaryl-N-methylhydrazine desired->double Side Reaction 2

Common Reaction Pathways

1. Hydrodehalogenation:

  • Identification: The byproduct will have a mass corresponding to the replacement of the chlorine atom with a hydrogen atom.

  • Cause: This can occur via β-hydride elimination from the palladium-amido complex if the amine has an α-hydrogen, followed by reductive elimination. While N-methylhydrazine does not have an α-hydrogen on the reacting nitrogen, other sources of hydride in the reaction mixture or alternative decomposition pathways can lead to this outcome.

  • Solution:

    • Ensure anhydrous conditions: Water can be a source of protons that contribute to hydrodehalogenation.

    • Use a well-defined precatalyst: This minimizes side reactions that can occur during the in situ reduction of Pd(II) to Pd(0).

2. Double Arylation:

  • Identification: A product with a mass corresponding to the addition of two aryl groups to the hydrazine moiety.

  • Cause: The mono-arylated product can re-enter the catalytic cycle and react with another molecule of the aryl halide.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (e.g., 1.1-1.2 equivalents) relative to the aryl halide.

    • Ligand Selection: Bulky ligands such as Josiphos can sterically hinder the second arylation.[4]

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can disfavor the second, likely slower, arylation.

Q3: How can I control the regioselectivity of the reaction with N-methylhydrazine?

N-methylhydrazine has two potentially reactive nitrogen atoms: the primary (-NH₂) and the secondary (-NHMe).

Predicting Regioselectivity:

Studies on the nucleophilicity of N-methylhydrazine have shown that the methylated nitrogen is generally the more nucleophilic site.[2][10] This is attributed to the electron-donating effect of the methyl group, which increases the electron density on the adjacent nitrogen. Therefore, the reaction is expected to favor the formation of the N-aryl-N-methylhydrazine product.

Experimental Confirmation and Optimization:

While electronic effects favor reaction at the methylated nitrogen, steric hindrance from the palladium complex could potentially favor reaction at the less hindered primary nitrogen.

  • Characterization: Careful analysis of the product mixture by NMR (specifically HMBC and NOESY experiments) and mass spectrometry is essential to confirm the structure of the major product.

  • Enhancing Selectivity:

    • Sterically Demanding Ligands: Using bulkier ligands (e.g., tBuXPhos) may further enhance the selectivity for the more nucleophilic but also more sterically accessible (in the transition state) nitrogen.

    • Protecting Groups: If regioselectivity remains a persistent issue, a temporary protecting group (e.g., Boc) could be installed on the primary amine of a precursor to N-methylhydrazine, followed by deprotection after the coupling reaction.

Experimental Protocols

General Procedure for Screening Buchwald-Hartwig Amination Conditions:
  • Preparation: In a glovebox, add the palladium precatalyst (0.01-0.05 mmol) and the ligand (0.012-0.06 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 mmol), the aryl halide (1.1 mmol), and the base (1.4 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155.
  • Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614.
  • van der Vlag, R., et al. (2019). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 48(25), 9034-9040.
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). The Journal of Organic Chemistry, 66(24), 8027-8032.
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2019). Organic & Biomolecular Chemistry, 17(3), 563-567.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2015). Molecules, 20(6), 10738–10751.
  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2015). The Journal of Organic Chemistry, 80(1), 335–343.
  • Product Class 8: Pyridazines. (2004). Science of Synthesis.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). Topics in Current Chemistry, 292, 133–164.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences, 24(13), 10335.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2022). YouTube. Available at: [Link]

  • Research Module 2021 Methylhydrazine and N-Arylation Draft 1. (2021). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies for researchers experiencing low conversion rates in reactions involving N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you navigate the complexities of working with this versatile but sometimes challenging reagent.

Understanding the Core Chemistry: A Foundation for Success

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a valuable building block in medicinal chemistry, often employed in nucleophilic aromatic substitution (SNAr) reactions. The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, is activated towards nucleophilic attack. The chlorine atom at the 3-position serves as a good leaving group, facilitating the introduction of the N-methylhydrazine moiety onto a target scaffold. However, the success of this reaction is contingent on a delicate balance of factors, and low conversion rates can often be traced back to suboptimal reaction conditions, reagent stability, or competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis and use of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in a question-and-answer format.

Q1: I am attempting to synthesize N-(3-Chloropyridazin-6-yl)-N-methylhydrazine from 3,6-dichloropyridazine and N-methylhydrazine, but I'm observing very low yields. What are the likely causes?

A1: Low yields in this nucleophilic aromatic substitution can stem from several factors. Let's break down the potential culprits and their solutions.

1. Reagent Quality and Stability:

  • N-Methylhydrazine Purity and Degradation: N-Methylhydrazine is a reactive nucleophile and can be susceptible to oxidation and degradation, especially if not stored properly.

    • Troubleshooting:

      • Use freshly opened or recently purified N-methylhydrazine.

      • Ensure it has been stored under an inert atmosphere (argon or nitrogen) and refrigerated.

      • Consider titrating the N-methylhydrazine to determine its exact concentration before use.

  • 3,6-Dichloropyridazine Purity: Impurities in the starting material can interfere with the reaction.

    • Troubleshooting:

      • Verify the purity of your 3,6-dichloropyridazine by melting point or spectroscopic methods (NMR, GC-MS).

      • If necessary, recrystallize the starting material.

2. Reaction Conditions:

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate.

    • Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic species without deactivating the nucleophile. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Troubleshooting:

      • If using a protic solvent like ethanol or isopropanol, consider switching to a polar aprotic solvent.

      • Ensure the solvent is anhydrous, as water can compete as a nucleophile and also affect the solubility of reagents.

  • Temperature and Reaction Time: SNAr reactions on heteroaromatics often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. A typical starting point would be in the range of 80-120°C.

      • Optimize the reaction time. Prolonged heating can lead to product degradation.

  • Base: The presence of a base can be crucial to neutralize the HCl generated during the reaction and to deprotonate the N-methylhydrazine, increasing its nucleophilicity.

    • Troubleshooting:

      • Include a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture.

      • Use a slight excess of the base (1.1-1.5 equivalents).

3. Stoichiometry:

  • Excess N-Methylhydrazine: Using an excess of the nucleophile can drive the reaction to completion.

    • Troubleshooting:

      • Employ a 1.5 to 3-fold excess of N-methylhydrazine relative to 3,6-dichloropyridazine.

Visualizing the Workflow: A General Synthetic Protocol

Caption: A generalized workflow for the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common challenge. Here are the most probable side reactions and how to mitigate them.

1. Di-substitution:

  • The Issue: 3,6-Dichloropyridazine has two reactive sites. An excess of N-methylhydrazine or prolonged reaction times can lead to the substitution of both chlorine atoms, forming 3,6-bis(N-methylhydrazinyl)pyridazine.

  • Mitigation:

    • Carefully control the stoichiometry. Use a smaller excess of N-methylhydrazine (e.g., 1.1 to 1.5 equivalents).

    • Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

    • Lowering the reaction temperature may also favor mono-substitution.

2. Regioisomeric Impurities:

  • The Issue: N-Methylhydrazine has two nucleophilic nitrogen atoms. While the more sterically accessible and electron-rich nitrogen is expected to be the primary nucleophile, reaction at the other nitrogen can occur, leading to a regioisomeric product.

  • Mitigation: This is an inherent challenge with unsymmetrical hydrazines. While complete prevention might be difficult, optimizing reaction conditions (solvent, temperature) can sometimes influence the regioselectivity. Careful purification is often necessary to separate the desired isomer.

3. Hydrolysis:

  • The Issue: If there is water present in the reaction mixture, it can act as a nucleophile and react with 3,6-dichloropyridazine to form 6-chloro-pyridazin-3(2H)-one.

  • Mitigation:

    • Use anhydrous solvents and reagents.

    • Run the reaction under a dry, inert atmosphere (argon or nitrogen).

Visualizing Potential Side Reactions

SideReactions Start 3,6-Dichloropyridazine Desired N-(3-Chloropyridazin-6-yl) -N-methylhydrazine Start->Desired + N-Methylhydrazine (1 equiv) DiSub 3,6-bis(N-methylhydrazinyl) pyridazine Start->DiSub + N-Methylhydrazine (Excess) Hydrolysis 6-Chloro-pyridazin-3(2H)-one Start->Hydrolysis + H2O

Caption: Potential side reactions in the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Q3: My reaction seems to stall, or the product appears to be decomposing. What could be the issue?

A3: Reaction stalling or product decomposition can be attributed to several factors related to the stability of the reagents and products.

1. Thermal Instability:

  • The Issue: Pyridazine derivatives, especially those with hydrazine substituents, can be thermally labile.[1] Prolonged heating at high temperatures can lead to decomposition.

  • Troubleshooting:

    • Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Avoid unnecessarily long reaction times. Monitor the reaction progress and work it up as soon as it is complete.

2. Oxidative Degradation:

  • The Issue: Hydrazine and its derivatives are susceptible to oxidation, especially in the presence of air and trace metals.

  • Troubleshooting:

    • Degas the solvent before use.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Use high-purity reagents and solvents to minimize metal contaminants.

3. Catalyst Inhibition (if applicable):

  • The Issue: If you are performing a downstream reaction, such as a cross-coupling, the nitrogen atoms of the pyridazine and hydrazine moieties can coordinate to the metal catalyst, leading to inhibition or deactivation.

  • Troubleshooting:

    • Choose ligands that are less susceptible to displacement by nitrogen-containing substrates.

    • Increase the catalyst loading.

    • Consider using a different catalyst system.

Best-Practice Experimental Protocol (Generalized)

This protocol is a starting point and should be optimized for your specific experimental setup.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • N-Methylhydrazine (1.5-2.0 equiv)

  • Anhydrous acetonitrile (or DMF)

  • Triethylamine (1.5 equiv)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine and anhydrous acetonitrile under an inert atmosphere (argon or nitrogen).

  • Add triethylamine to the mixture and stir for 5 minutes.

  • Slowly add N-methylhydrazine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Data Summary Table (Hypothetical)

ParameterRecommended RangeRationale
Solvent Anhydrous ACN, DMF, or DMSOPolar aprotic solvents favor SNAr.
Temperature 80 - 120 °CBalances reaction rate and potential for degradation.
Base TEA, DIPEA (1.5 equiv)Neutralizes HCl and enhances nucleophilicity.
Stoichiometry 1.5 - 2.0 equiv N-MethylhydrazineDrives the reaction towards mono-substitution.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the hydrazine.

Conclusion

Troubleshooting low conversion rates when working with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine requires a systematic approach. By carefully considering reagent quality, optimizing reaction conditions, and being mindful of potential side reactions, researchers can significantly improve their yields and obtain this valuable building block in high purity. This guide provides a framework for identifying and resolving common experimental challenges, empowering you to achieve your synthetic goals.

References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Takahayashi, N. (1957). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 5(3), 229-234.
  • Hore, N. R., & Russell, D. K. (2000). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1471-1477.
  • PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). Methylhydrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Preventing decomposition of "N-(3-Chloropyridazin-6-yl)-N-methylhydrazine" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key synthetic intermediate during chemical reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A1: Dark discoloration is a common indicator of decomposition, often due to oxidation of the hydrazine moiety. Hydrazines, including N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, are susceptible to air oxidation, which can be accelerated by the presence of metal ions.[1][2] This process can lead to the formation of complex, often polymeric, colored byproducts.

Q2: I am observing a significant amount of an impurity with a higher polarity in my LC-MS analysis. What could it be?

A2: A higher polarity impurity often suggests the hydrolysis of the chloro group on the pyridazine ring to a hydroxyl group, forming N-(3-hydroxypyridazin-6-yl)-N-methylhydrazine. The pyridazine ring is susceptible to nucleophilic substitution, and residual water in your solvents or reagents can act as a nucleophile.[3][4]

Q3: My reaction is not going to completion, and I see multiple unidentified peaks in the chromatogram. What are the likely side reactions?

A3: Incomplete conversion and the presence of multiple byproducts can stem from several issues. The nucleophilic hydrazine group can react with your starting materials or products, leading to dimers or other adducts. Additionally, thermal decomposition can occur, especially if the reaction is heated for an extended period, leading to fragmentation of the molecule.[5]

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to identifying and resolving decomposition issues with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Issue 1: Oxidative Decomposition

Symptoms:

  • Reaction mixture turns yellow, brown, or black.

  • Formation of insoluble, tar-like material.

  • Broad, unresolved peaks in the HPLC chromatogram.

Root Cause Analysis: The hydrazine moiety is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities.[1][6] The oxidation can proceed through radical intermediates, leading to a complex mixture of degradation products.

Preventative Measures & Protocols:

  • Inert Atmosphere: Always handle N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and set up reactions under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes contact with oxygen.

    • Protocol for Reaction Setup under Inert Atmosphere:

      • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

      • Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes.

      • Add solvents and reagents via syringe through a rubber septum.

      • Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Protocol for Degassing Solvents:

      • Freeze-Pump-Thaw: For small volumes, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing.

      • Sparging: For larger volumes, bubble a stream of an inert gas (nitrogen or argon) through the solvent for at least 30 minutes.

  • Metal Scavengers: If metal catalysis is suspected (e.g., from metal reagents or stainless steel reactors), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) in trace amounts, if compatible with your reaction chemistry. A US patent on a similar compound, hydralazine, suggests that non-metallic reaction vessels can improve stability.[3]

Issue 2: Hydrolytic Decomposition

Symptoms:

  • Appearance of a more polar byproduct in TLC or HPLC analysis.

  • Reduced yield of the desired product.

  • Mass spectrometry data indicating the loss of chlorine and addition of a hydroxyl group (M-Cl+OH).

Root Cause Analysis: The chlorine atom on the pyridazine ring is an electrophilic site susceptible to nucleophilic attack. Water, alcohols, or other nucleophiles present in the reaction mixture can displace the chloride ion.

Preventative Measures & Protocols:

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Reagents should be of the highest purity and stored in a desiccator.

  • Control of pH: Avoid strongly basic or acidic conditions if possible, as these can catalyze hydrolysis. If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

Issue 3: Thermal Decomposition

Symptoms:

  • Gas evolution from the reaction mixture.

  • A sudden change in reaction color upon reaching a certain temperature.

  • Formation of low molecular weight fragments detected by GC-MS.

Root Cause Analysis: Hydrazine derivatives can be thermally unstable.[5][7] High temperatures can lead to the cleavage of the N-N bond or fragmentation of the pyridazine ring, resulting in the formation of nitrogen gas, ammonia, and other degradation products.[5]

Preventative Measures & Protocols:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat).

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Issue 4: Undesired Reactivity of the Hydrazine Moiety

Symptoms:

  • Formation of multiple products with molecular weights higher than the starting material.

  • Reduced nucleophilicity of the desired product in subsequent steps.

Root Cause Analysis: The hydrazine group contains two nucleophilic nitrogen atoms. It can react with electrophiles in the reaction mixture, including other molecules of the starting material (self-dimerization) or the product.

Preventative Measures & Protocols:

  • Protecting Groups: If the N-methylhydrazine group is not the desired reactive site in a particular step, consider using a protecting group. Boc (tert-butyloxycarbonyl) is a common protecting group for hydrazines.

  • Order of Addition: Carefully control the order of addition of reagents. For instance, adding the electrophile slowly to a solution of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can minimize side reactions.

Visualization of Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

cluster_main N-(3-Chloropyridazin-6-yl)-N-methylhydrazine cluster_decomp Decomposition Pathways A N-(3-Chloropyridazin-6-yl)-N-methylhydrazine B Oxidized Products (e.g., Diazenes, Polymers) A->B  O2, Metal Ions   C Hydrolysis Product (N-(3-hydroxypyridazin-6-yl)-N-methylhydrazine) A->C  H2O, Nu:-   D Thermal Degradation Products (e.g., N2, NH3, Fragments) A->D  High Temp. (Δ)   cluster_workflow Stability Assessment Workflow start Define Reaction Parameters (Solvent, Temp., Reagents) prep Prepare Reaction under Controlled Conditions (e.g., Inert Atmosphere) start->prep monitor Monitor Reaction Over Time (TLC, HPLC, LC-MS) prep->monitor analyze Analyze for Decomposition Products monitor->analyze decision Decomposition Observed? analyze->decision optimize Modify Reaction Conditions (Lower Temp., Degas Solvents, etc.) decision->optimize Yes end Optimized, Stable Reaction Conditions decision->end No optimize->prep Iterate end_fail Re-evaluate Synthetic Route optimize->end_fail If persistent

Caption: Workflow for assessing and optimizing reaction stability.

Summary of Preventative Measures

IssuePreventative MeasureKey Parameters to Control
Oxidation Inert atmosphere, degassed solventsOxygen levels, presence of metal ions
Hydrolysis Anhydrous conditionsWater content in solvents and reagents
Thermal Decomposition Low reaction temperature, minimal heating timeTemperature, reaction duration
Side Reactions Protecting groups, controlled additionStoichiometry, order of reagent addition

References

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

  • Sisler, H. H. (1979). Studies Relating to the Synthesis of Monomethylhydrazine by Chloramination and Problem Relating to the Protection of the Environ. DTIC. [Link]

  • Prasad, B. et al. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S.
  • Martignoni, P., et al. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. DTIC. [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 66(10), o2625. [Link]

  • Miyake, Y. (2005). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. ResearchGate. [Link]

  • Al-Ostath, R., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

  • Bhatt, P., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. [Link]

  • Patel, A., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • National Research Council. (1985). Safety and Handling of Hydrazine. DTIC. [Link]

  • Organic Syntheses Procedure. (n.d.). hydrazine hydrate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]

  • Zhang, W., et al. (2023). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Goldsmith, C. F., et al. (2019). Large Intermediates in Hydrazine Decomposition: A Theoretical Study of the N3H5 and N4H6 Potential Energy Surfaces. PubMed. [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI. [Link]

  • NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server. [Link]

  • Le, T. N. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1169-1176. [Link]

  • Sripathi, S., et al. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. [Link]

  • Ueda, K., et al. (2013). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Request PDF. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Jo, S., et al. (2020). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. [Link]

  • Grahek, R., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. [Link]

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

  • John, S., et al. (2022). A review on identification, synthesis, isolation, and characterization of potential impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-635. [Link]

Sources

Technical Support Center: Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. As a crucial intermediate in the development of various pharmacologically active molecules, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in this synthetic process.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions based on mechanistic principles.

Question 1: I'm observing a significant peak in my LC-MS analysis with a mass of approximately 202.23 g/mol . My reaction yield is also lower than expected. What is this impurity?

Answer:

This peak likely corresponds to the di-substituted byproduct, 3,6-bis(N-methylhydrazinyl)pyridazine .

Causality and Mechanism:

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is typically a nucleophilic aromatic substitution (SNAr) reaction where methylhydrazine displaces a chlorine atom on the 3,6-dichloropyridazine ring. However, the initial product, being a hydrazine derivative itself, can act as a nucleophile and react with another molecule of 3,6-dichloropyridazine, or more commonly, the remaining chlorine on the same ring can be substituted by a second equivalent of methylhydrazine. The pyridazine ring is electron-deficient, making it susceptible to such nucleophilic attacks.[1][2]

The formation of this byproduct is highly dependent on the reaction conditions:

  • Stoichiometry: An excess of methylhydrazine significantly increases the probability of double substitution.

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for the second, generally slower, substitution to occur.

  • Reaction Time: Prolonged reaction times can also lead to an increase in the di-substituted product.

Mitigation Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 3,6-dichloropyridazine to methylhydrazine. It may even be beneficial to use a slight excess of the dichloropyridazine and quench the unreacted starting material later.

  • Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating might also be effective.

  • Slow Addition: Add the methylhydrazine dropwise to the solution of 3,6-dichloropyridazine to maintain a low instantaneous concentration of the nucleophile.

Analytical Confirmation:

  • LC-MS: Look for the corresponding molecular ion peak.

  • ¹H NMR: The spectrum of the di-substituted product will show a higher degree of symmetry compared to the desired mono-substituted product.

// Nodes Start [label="3,6-Dichloropyridazine\n+ N-Methylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-(3-Chloropyridazin-6-yl)\n-N-methylhydrazine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="3,6-bis(N-methylhydrazinyl)pyridazine\n(Di-substituted Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="6-Chloro-3-hydroxypyridazine\n(Hydrolysis Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Product [label="1 eq. Methylhydrazine\n(Controlled Conditions)"]; Product -> Byproduct1 [label="+ 1 eq. Methylhydrazine\n(Excess Nucleophile/Heat)"]; Start -> Byproduct2 [label="+ H₂O\n(Trace Moisture)"]; } Caption: Reaction pathways in the synthesis.

Question 2: My final product has a persistent yellow to brown coloration, and I see a minor, more polar spot on my TLC plate. What could be the issue?

Answer:

This observation often points to the presence of hydrolysis byproducts , primarily 6-chloro-3-hydroxypyridazine . The coloration may also be due to degradation of the hydrazine compounds.

Causality and Mechanism:

3,6-Dichloropyridazine is susceptible to hydrolysis, especially in the presence of water and a base, or at elevated temperatures. One of the chlorine atoms can be displaced by a hydroxide ion, leading to the formation of the corresponding pyridazinone.

Hydrazine derivatives themselves can be unstable and may darken upon exposure to air or if not used immediately after preparation.[3]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Purification of Starting Materials: Use freshly purified 3,6-dichloropyridazine.[4]

  • Controlled Work-up: During the aqueous work-up, keep the temperature low and minimize the time the product is in contact with aqueous basic solutions.

Analytical Confirmation:

  • TLC: The hydroxyl group will make this byproduct more polar than the starting material and the desired product, resulting in a lower Rf value.

  • FT-IR: Look for a broad O-H stretching band.

  • LC-MS: A peak corresponding to the molecular weight of 6-chloro-3-hydroxypyridazine.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine?

The most frequently encountered byproducts are summarized in the table below:

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common CauseIdentification Method
3,6-bis(N-methylhydrazinyl)pyridazineC₆H₁₂N₆168.20Excess methylhydrazine, high temperatureLC-MS, ¹H NMR
6-Chloro-3-hydroxypyridazineC₄H₃ClN₂O130.53Presence of waterTLC, FT-IR, LC-MS
Unreacted 3,6-DichloropyridazineC₄H₂Cl₂N₂148.98Incomplete reactionGC-MS, TLC
Symmetrical DimethylhydrazineC₂H₈N₂60.10Impurity in methylhydrazine starting materialGC-MS
How can I best purify the final product?

A multi-step purification process is often necessary:

  • Aqueous Work-up: After the reaction is complete, a standard work-up involving an organic solvent (like dichloromethane or ethyl acetate) and a wash with brine can help remove some water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from the di-substituted byproduct and unreacted starting material. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can significantly improve purity.

What analytical methods are recommended for quality control?

A combination of techniques is ideal for ensuring the purity of your synthesized pyridazine derivatives:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps in identifying the structure of unknown byproducts.

  • Elemental Analysis: Confirms the elemental composition of the final product.[6]

// Nodes Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis\n(Initial Check)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Fractions [label="Combined Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystal [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Final QC\n(HPLC, NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> TLC; TLC -> Column; Column -> Fractions; Fractions -> Recrystal; Recrystal -> Final; Final -> QC; } Caption: A typical purification and QC workflow.

Experimental Protocols

Protocol: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • CN101402586A - The synthetic method of monomethylhydrazine - Google P
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P
  • CN109503418A - A kind of preparation process of methyl hydrazine - Google P
  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: [Link])

  • (PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - ResearchGate. (URL: [Link])

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Technical Support Center: Work-up Procedures for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. This guide provides in-depth troubleshooting advice and detailed protocols for the critical work-up and purification stages of your reactions. Our aim is to equip you with the expertise to navigate common challenges and ensure the integrity of your synthetic outcomes.

I. Understanding the Chemistry of Your Work-up

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is typically synthesized via nucleophilic aromatic substitution, where 3,6-dichloropyridazine is treated with N-methylhydrazine. The resulting molecule possesses several key features that dictate the work-up strategy:

  • A Basic Hydrazine Moiety: The N-methylhydrazine group is basic and will readily protonate in acidic conditions. This property is fundamental to designing effective extraction protocols.

  • Aromatic Pyridazine Core: The heterocyclic ring system influences the compound's solubility and chromatographic behavior.

  • Potential Impurities: Common impurities include unreacted 3,6-dichloropyridazine, excess N-methylhydrazine, and the undesired bis-substituted product, 3,6-bis(N-methylhydrazinyl)pyridazine.

This guide will address how to leverage these properties to isolate your target compound in high purity.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work-up.

A. Reaction Quenching & Initial Extraction

Question 1: My reaction is complete by TLC. What is the best way to quench the reaction?

Answer: The appropriate quenching procedure depends on your reaction solvent and any excess reagents. A common and generally safe method is to cool the reaction mixture to room temperature and pour it into a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous base like sodium bicarbonate solution. The use of a weak base helps to neutralize any acid catalysts or byproducts from the reaction.

Question 2: I've quenched my reaction and now have a persistent emulsion during the initial extraction. How can I resolve this?

Answer: Emulsions are common when dealing with basic nitrogenous compounds. Here are several strategies to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Change in pH: A slight adjustment of the aqueous phase pH, either up or down, can alter the charge of the molecules at the interface and break the emulsion.

Question 3: After extraction, my product seems to be in the aqueous layer, not the organic layer. What went wrong?

Answer: This is a classic issue when working with basic compounds like N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. The most likely cause is that the aqueous phase is too acidic. In acidic conditions, the hydrazine moiety will be protonated, forming a salt that is highly soluble in the aqueous layer.

Solution: Adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base like sodium carbonate or dilute sodium hydroxide. This will deprotonate your compound, making it soluble in the organic phase. Always check the pH of the aqueous layer with pH paper after basifying.

B. Purification

Question 4: My crude product is an oil and I'm struggling to purify it by column chromatography. What conditions do you recommend?

Answer: Oily products can be challenging. For column chromatography of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, consider the following:

  • Stationary Phase: Standard silica gel is usually appropriate.

  • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The basic nature of your compound can cause tailing on the silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

  • Visualization: The pyridazine core is often UV active, so TLC visualization under a UV lamp is a good way to track the separation.

Question 5: I've purified my compound by column chromatography, but I still see minor impurities in the NMR. How can I get it analytically pure?

Answer: If column chromatography is insufficient, consider these options:

  • Crystallization: If your compound is a solid or can be induced to crystallize, this is an excellent method for final purification. Experiment with different solvent systems. A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly add a solvent in which it is insoluble (e.g., hexanes, water) until turbidity is observed. Allow the solution to cool slowly.

  • Preparative TLC: For small scales, preparative thin-layer chromatography can provide excellent separation.

  • Acid/Base Extraction: A carefully performed acid/base extraction can remove neutral or acidic impurities. Dissolve your crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl), separate the layers, basify the aqueous layer, and then re-extract your product into an organic solvent.

III. Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is a general procedure for the work-up of a reaction to synthesize N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of sodium bicarbonate.

  • Extraction: Stopper the funnel, and with appropriate venting, shake the mixture. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

IV. Visualized Workflows

Diagram 1: Decision Tree for Work-up Strategy

Workup_Decision_Tree start Reaction Complete (TLC) quench Quench Reaction Mixture start->quench extract Perform Liquid-Liquid Extraction quench->extract product_in_organic Product in Organic Layer? extract->product_in_organic check_organic Analyze Organic Layer by TLC wash_dry_concentrate Wash, Dry, and Concentrate check_organic->wash_dry_concentrate product_in_organic->check_organic Yes adjust_ph Basify Aqueous Layer (pH 8-10) product_in_organic->adjust_ph No crude_product Crude Product wash_dry_concentrate->crude_product re_extract Re-extract with Organic Solvent adjust_ph->re_extract re_extract->extract

Caption: Decision tree for the initial work-up of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine reactions.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent extract_acid Extract with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Protonated Product) separate1->aqueous_layer1 Aqueous basify Basify Aqueous Layer to pH 8-10 (e.g., with Na2CO3) aqueous_layer1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (Pure Product) separate2->organic_layer2 Organic final_product Wash, Dry, Concentrate organic_layer2->final_product

Caption: Workflow for purification using acid-base extraction.

V. Data Tables for Quick Reference

Table 1: Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling/Melting Point (°C)Key Characteristics
N-(3-Chloropyridazin-6-yl)-N-methylhydrazine~158.6Not readily availableBasic, UV active
3,6-Dichloropyridazine148.9868-70Neutral, crystalline solid
N-Methylhydrazine46.0787.5Basic, volatile liquid
Table 2: Common Solvents for Extraction and Chromatography
SolventPolarity IndexUse CaseNotes
Hexane0.1Chromatography (non-polar component)Good for eluting non-polar impurities.
Ethyl Acetate4.4Extraction, ChromatographyA versatile solvent for both extraction and as a polar modifier in chromatography.
Dichloromethane3.1ExtractionDenser than water, good for dissolving a wide range of organic compounds.
Methanol5.1Chromatography (polar component)Used in more polar eluent systems for highly retained compounds.

VI. References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • U.S. Patent No. US04791110. (1988). Substituted pyridazines.

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

Minimizing homocoupling in Suzuki reactions with "N-(3-Chloropyridazin-6-yl)-N-methylhydrazine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing homocoupling when working with the electron-deficient and potentially coordinating substrate, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your decision-making.

Question 1: I'm observing a significant amount of boronic acid homocoupling (B-B byproduct). What are the primary causes and how can I mitigate this?

Answer:

Significant boronic acid homocoupling is a common issue in Suzuki reactions and typically points to problems with the palladium catalyst's oxidation state or reaction kinetics.[1][2] Here’s a breakdown of the causes and actionable solutions:

  • Cause A: Presence of Dissolved Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid, leading to the formation of a biaryl byproduct and regenerating Pd(0).[1][3] This parasitic cycle competes directly with the desired cross-coupling pathway.

    • Solution: Implement rigorous degassing of your reaction mixture and solvent. While multiple freeze-pump-thaw cycles are effective, a continuous subsurface sparge with an inert gas (high-purity argon or nitrogen) for 30-60 minutes prior to adding the catalyst is a highly effective method for removing dissolved oxygen.[3] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.

  • Cause B: Inefficient Reductive Elimination. If the final step of the main catalytic cycle, reductive elimination of the desired product from the L-Pd(II)-Ar(pyridazine)-Ar(boronic) intermediate, is slow, it allows more time for side reactions to occur. The rate of reductive elimination is often influenced by the steric and electronic properties of the ligands on the palladium.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination.[1][4][5] The steric bulk of these ligands forces the two organic groups on the palladium into close proximity, promoting the C-C bond formation.

  • Cause C: Use of a Pd(II) Precatalyst without an efficient in-situ reduction. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to the active Pd(0) species in situ. Homocoupling of the boronic acid is one pathway for this reduction, but it generates byproducts.[1]

    • Solution 1: Switch to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Solution 2: If using a Pd(II) precatalyst, consider adding a mild reducing agent that does not interfere with the catalytic cycle. For instance, the addition of a small amount of potassium formate has been shown to reduce Pd(II) to Pd(0) without significantly impacting the desired reaction, thereby suppressing homocoupling.[3]

Question 2: My reaction yield is low, and I'm recovering a significant amount of my N-(3-Chloropyridazin-6-yl)-N-methylhydrazine starting material. What's happening?

Answer:

Low conversion with recovery of the starting aryl chloride points towards an issue with the initial, often rate-limiting, oxidative addition step.[4] The C-Cl bond in your chloropyridazine is relatively strong compared to C-Br or C-I bonds, making its activation more challenging.[4]

  • Cause A: Insufficiently Electron-Rich Catalyst. The oxidative addition of an aryl chloride to a Pd(0) center is facilitated by a high electron density on the metal. If the phosphine ligands are not electron-donating enough, this step will be slow.

    • Solution: Utilize highly electron-rich and bulky phosphine ligands. Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are excellent choices for activating aryl chlorides.[6] N-heterocyclic carbenes (NHCs) are also very effective due to their strong sigma-donating ability.[5]

  • Cause B: Catalyst Inhibition by the Substrate. Your substrate contains multiple nitrogen atoms (pyridazine ring and a hydrazine moiety), which can act as Lewis bases and coordinate to the palladium center.[1] This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed.[7][8]

    • Solution 1: Increase the ligand-to-palladium ratio. Using a higher concentration of a strongly coordinating phosphine ligand can help to outcompete the substrate for binding sites on the palladium. A Pd:Ligand ratio of 1:2 or even 1:4 might be necessary.

    • Solution 2: Choose a less coordinating solvent. Solvents like dioxane or toluene are generally preferred over more coordinating solvents like THF in such cases.

    • Solution 3: The addition of a Lewis acid, such as B(OMe)₃, has been shown in some cases to bind to Lewis basic sites on heterocyclic substrates, preventing them from poisoning the palladium catalyst.[1]

Question 3: I am observing protodeboronation of my boronic acid. How can I prevent this?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[9] This side reaction consumes the boronic acid and reduces the yield of the desired product.[10]

  • Cause A: Presence of Protic Solvents and High Temperatures. The presence of water or other protic species, especially at elevated temperatures, can lead to the hydrolysis of the boronic acid.

    • Solution 1: Use anhydrous conditions where possible. Ensure your solvent is dry and the reaction is run under a strictly inert atmosphere.

    • Solution 2: If aqueous conditions are necessary for the base, use a biphasic solvent system (e.g., Toluene/Water) and ensure efficient stirring. Minimize the reaction time and temperature as much as possible.

  • Cause B: Inappropriate Base. The choice of base can influence the rate of protodeboronation. Strong bases in protic solvents can sometimes accelerate this side reaction.

    • Solution: Use a milder base such as K₃PO₄ or KF.[11] Potassium fluoride is known to activate the boronic acid for transmetalation while being less harsh, which can be beneficial for sensitive substrates.[11]

  • Cause C: Slow Transmetalation. If the transmetalation step is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.

    • Solution: Ensure your base is adequately soluble and activated. The base's role is to form a more nucleophilic "ate" complex with the boronic acid, which facilitates transmetalation.[5][11] Using a phase-transfer catalyst in biphasic systems can sometimes improve the efficiency of the base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for coupling with N-(3-Chloropyridazin-6-yl)-N-methylhydrazine?

For challenging, electron-deficient chloro-heterocycles, a robust catalyst system is required. Based on literature for similar substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos is a highly effective starting point.[12][13] Alternatively, using a pre-formed Buchwald G3 or G4 precatalyst containing one of these ligands can provide more consistent results.[1]

Q2: Which base should I choose and why?

The choice of base is critical. For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred to avoid side reactions with the substrate. K₃PO₄ (potassium phosphate) is an excellent first choice.[14] It is strong enough to activate the boronic acid but generally does not cause degradation of sensitive functional groups. Other options include Cs₂CO₃ and K₂CO₃.

Q3: What are the best solvents for this reaction?

Aprotic, non-coordinating solvents are generally recommended. 1,4-Dioxane or Toluene , often with a small amount of water to help dissolve the inorganic base, are standard choices.[14][15] The water content should be carefully controlled to balance base solubility with the risk of protodeboronation.

Q4: Can I use microwave irradiation to speed up the reaction?

Yes, microwave heating can be very effective for Suzuki couplings of challenging substrates, often reducing reaction times from hours to minutes and potentially improving yields by minimizing the time for side reactions to occur. However, optimization of temperature and time will be necessary.

Data Presentation: Catalyst System Comparison

The following table summarizes recommended starting conditions for the Suzuki coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine with a generic arylboronic acid, highlighting the trade-offs between different catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages & Considerations
System 1 Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)100-110
System 2 Pd₂(dba)₃ (1.5 mol%)XPhos (3.5 mol%)Cs₂CO₃1,4-Dioxane100
System 3 XPhos Pd G3 (2 mol%)-K₃PO₄t-BuOH/H₂O (10:1)80-100
System 4 Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (aq)Toluene110

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Materials:

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv), finely powdered

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with high-purity argon or nitrogen three times.

  • Add anhydrous toluene and degassed water (e.g., a 10:1 ratio of toluene to water).

  • Crucial Step: Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-45 minutes to ensure the removal of all dissolved oxygen.

  • In a separate vial, under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene until a homogeneous solution is formed.

  • While maintaining a positive inert gas pressure, add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X (Chloropyridazine) Ar1X->OxAdd Ar2B Ar²B(OH)₂ + Base Ar2B->Transmetal

Caption: The primary catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Boronic Acid Homocoupling Pathway

Homocoupling_Cycle cluster_main Main Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0_main Pd(0)L₂ PdII_main Ar¹-Pd(II)L₂-X Pd0_main->PdII_main Oxidative Addition Oxygen O₂ Pd0_main->Oxygen PdII_side Pd(II)X₂ PdII_Ar2 Ar²-Pd(II)L₂-X PdII_side->PdII_Ar2 Transmetalation Pd0_side Pd(0)L₂ PdII_Ar2->Pd0_side Reductive Elimination Homocoupling_Product Ar²-Ar² PdII_Ar2->Homocoupling_Product Ar2B 2 Ar²B(OH)₂ Ar2B->PdII_side Oxygen->PdII_side Oxidation of Pd(0) Troubleshooting_Workflow Start Low Yield or No Reaction CheckSM Analyze Crude Reaction: What is the main component? Start->CheckSM SM_Present Mainly Starting Material (SM) CheckSM->SM_Present Homocoupling Mainly Homocoupling Byproduct CheckSM->Homocoupling Decomposition Complex Mixture/ Decomposition CheckSM->Decomposition OxAdd_Issue Issue with Oxidative Addition SM_Present->OxAdd_Issue Oxygen_Issue Oxygen Contamination Issue Homocoupling->Oxygen_Issue Conditions_Harsh Reaction Conditions too Harsh Decomposition->Conditions_Harsh Increase_Ligand Use more electron-rich/bulky ligand (e.g., SPhos, XPhos) OxAdd_Issue->Increase_Ligand Increase_Temp Increase Reaction Temperature OxAdd_Issue->Increase_Temp Check_Catalyst Check Catalyst Activity OxAdd_Issue->Check_Catalyst Degas Improve Degassing Protocol (e.g., Subsurface Sparge) Oxygen_Issue->Degas Use_Pd0 Use Pd(0) Precatalyst Oxygen_Issue->Use_Pd0 Add_Reducer Add Mild Reducing Agent (e.g., K-formate) Oxygen_Issue->Add_Reducer Lower_Temp Lower Reaction Temperature Conditions_Harsh->Lower_Temp Milder_Base Use Milder Base (e.g., KF) Conditions_Harsh->Milder_Base Check_Substrate Check Substrate Stability Conditions_Harsh->Check_Substrate

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 653–659. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 53(14), 3690-3693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 717-720. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 138(32), 10243–10252. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(3-Chloropyridazin-6-yl) Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for the design of novel therapeutics.[2] This guide focuses on a specific subset of this family: compounds derived from N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and its close analogs. We will provide a comparative analysis of their biological activities, supported by experimental data, to illuminate their therapeutic potential and guide future drug discovery efforts.

While direct research on N-(3-Chloropyridazin-6-yl)-N-methylhydrazine derivatives is emerging, a significant body of work on the closely related 3-chloro-6-hydrazinopyridazine provides a strong foundation for understanding their potential. The presence of the N-methyl group is a critical design element, potentially influencing solubility, metabolic stability, and target engagement. This guide will therefore draw comparisons from this closely related series, highlighting the structure-activity relationships that are likely to govern the biological effects of the N-methylated analogs.

Diverse Biological Activities: A Comparative Overview

Derivatives of the 3-chloropyridazin-6-yl hydrazine scaffold have demonstrated a remarkable breadth of biological activities, with prominent examples in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

The pyridazine core is a well-established pharmacophore in oncology.[1] Novel chloropyridazine hybrids have been synthesized and evaluated as promising anticancer agents that induce apoptosis and inhibit PARP-1.[2] In one study, a series of these hybrids were tested against a panel of eleven mammalian cancer cell lines, with several compounds demonstrating significant growth inhibition.[2] For instance, certain chalcone- and thiazolidine-2,4-dione-conjugated derivatives of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde showed potent cytotoxic effects.[2]

Another study focused on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, which were synthesized from an N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine precursor.[3] These compounds exhibited moderate to weak, yet selective, cytotoxic effects against human cancer cell lines.[3]

Table 1: Comparative Anticancer Activity of Pyridazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Chloropyridazine-chalcone hybridsHead and Neck (HNO97), Pharynx (FaDu), Breast (MCF-7, SKBR3), Triple-negative breast (MDA-MB-468), Hepatocellular (HuH7), Melanoma (A375), Colorectal (HCT116), Non-small-cell lung (H460, A549), Cervix (HeLa)Varies by compound and cell lineDoxorubicinVaries by cell line[2]
6-Chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxidesHeLa10 (Compound 16)Not specified[3]
MCF-715 (Compound 14)Not specified[3]
HCT-11616 (Compound 14)Not specified[3]
Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and pyridazine derivatives have shown considerable promise. A variety of heterocyclic compounds synthesized from 6-chloropyridazin-3(2H)-thione, a related starting material, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] These studies underscore the potential of the chloropyridazine scaffold in developing new anti-infective therapies.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A study on N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, synthesized from 3-chloro-6-hydrazinopyridazine, revealed their potential as anti-inflammatory agents.[5][6] These compounds were evaluated for their in vivo analgesic and anti-inflammatory effects, with some derivatives showing activity comparable to or stronger than standard drugs like acetylsalicylic acid and indomethacin.[5] The mechanism of action for these compounds did not appear to involve the inhibition of cyclooxygenase (COX) isoforms, suggesting a novel anti-inflammatory pathway.[5]

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is adapted from the methodology used to evaluate the anticancer activity of chloropyridazine hybrids.[2]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. For the anticancer chloropyridazine hybrids, a key proposed mechanism is the induction of apoptosis and inhibition of PARP-1.[2]

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcome DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation Cell Cycle Arrest Cell Cycle Arrest PARP-1 Activation->Cell Cycle Arrest Repair Apoptosis Induction Apoptosis Induction Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Apoptosis Induction->Bax/Bcl-2 Ratio Increased Caspase Activation Caspase Activation Bax/Bcl-2 Ratio->Caspase Activation Caspase Activation->Cell Cycle Arrest Programmed Cell Death Programmed Cell Death Caspase Activation->Programmed Cell Death Chloropyridazine Derivative Chloropyridazine Derivative Chloropyridazine Derivative->PARP-1 Activation Inhibition Chloropyridazine Derivative->Apoptosis Induction

Caption: Proposed mechanism of action for anticancer chloropyridazine derivatives.

This diagram illustrates how these compounds may inhibit PARP-1, a key enzyme in DNA repair, and induce apoptosis, leading to cancer cell death.[2]

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. For the anti-inflammatory pyrazole derivatives, the nature of the substituent on the phenyl ring at the 3-position of the pyrazole core significantly influences their activity.[5] Similarly, for the anticancer benzodithiazine derivatives, substitutions on the arylmethylene group attached to the hydrazine linker are critical for their cytotoxic potency and selectivity.[3] The presence of electron-donating or electron-withdrawing groups can dramatically alter the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets.

SAR cluster_R1 R1 Substituent cluster_R2 R2 Substituent (on Hydrazine) cluster_Activity Biological Activity Core 3-Chloropyridazin-6-yl Hydrazine Core R1 R2 Aryl Aryl/Heteroaryl Core:p1->Aryl Alkyl Alkyl Chain Core:p1->Alkyl Methyl Methyl (CH3) Core:p2->Methyl Hydrogen Hydrogen (H) Core:p2->Hydrogen Anticancer Anticancer Aryl->Anticancer Antiinflammatory Antiinflammatory Aryl->Antiinflammatory Antimicrobial Antimicrobial Alkyl->Antimicrobial Methyl->Anticancer Modulates Potency Hydrogen->Antiinflammatory

Caption: Key structural features influencing the biological activity of 3-chloropyridazin-6-yl hydrazine derivatives.

Conclusion and Future Directions

The derivatives of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and its close analogs represent a promising class of compounds with a wide range of therapeutic possibilities. The available data strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the systematic synthesis and evaluation of N-methylated derivatives to delineate the specific contribution of this functional group to their biological activity and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. This will pave the way for the rational design of more potent and selective drug candidates based on this versatile chemical scaffold.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. [Link]

  • El-Naggar, A. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(43), 30185-30203. [Link]

  • Abd El-Salam, N. M., Mostafa, M. S., Ahmed, G. A., & Alothman, O. Y. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 1-8. [Link]

  • Perumal, R., et al. (2008). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. Arzneimittelforschung, 58(11), 577-84. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the subtle interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of analogs based on the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine scaffold. While a comprehensive, singular study on this specific parent compound remains elusive in publicly available literature, by synthesizing data from various studies on related pyridazine and hydrazine derivatives, we can construct a compelling SAR narrative. This guide will objectively compare the performance of various analogs, providing supporting experimental data and methodologies to empower researchers in their quest for novel therapeutics.

The N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Core: A Privileged Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and insecticidal properties.[2][3] The hydrazine moiety, particularly when incorporated into hydrazones and hydrazides, also contributes significantly to the pharmacological profile of many compounds.[4][5] The combination of these two pharmacophores in the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine core presents a promising starting point for the design of novel bioactive molecules.

The general approach to exploring the SAR of this scaffold involves systematically modifying different parts of the molecule and evaluating the impact on a specific biological activity. This guide will dissect the SAR based on modifications at three key positions:

  • Position 6 of the Pyridazine Ring: The chloro group at position 3 is a versatile handle for synthetic modifications, but the substituent at position 6 often dictates the compound's primary biological target and potency.

  • The Hydrazine Moiety: Modifications to the hydrazine group, including acylation to form hydrazides or condensation to form hydrazones, can significantly alter the compound's physicochemical properties and biological activity.

  • The N-Methyl Group: The methyl group on the hydrazine nitrogen can influence the molecule's conformation, lipophilicity, and interaction with biological targets.

Deciphering the Structure-Activity Relationship: A Multi-target Perspective

The versatility of the pyridazine-hydrazine scaffold is evident in the diverse range of biological activities its analogs have been shown to possess. Here, we compare the SAR of analogs across different therapeutic areas.

Anticancer Activity: Targeting JNK1 Kinase

Recent studies have identified 3,6-disubstituted pyridazine derivatives as potent inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key player in cancer cell proliferation and survival.[3][6] A series of compounds with a 6-phenylpyridazin-3-yl hydrazine core were synthesized and evaluated for their anticancer activity.

Key SAR Insights for JNK1 Inhibition:

  • Substitution at the 6-Position: The nature of the substituent on the phenyl ring at the 6-position of the pyridazine core is crucial for activity. Electron-donating groups, such as methoxy groups, on the phenyl ring were found to enhance anticancer activity.[3]

  • The Hydrazine Moiety: The hydrazine group serves as a critical linker. Conversion of the hydrazine to various carboxamides led to potent compounds. For instance, compound 11e (N-(4-Chlorophenyl)-2-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)hydrazine-1-carboxamide) exhibited significant growth inhibition against a panel of cancer cell lines.[3]

Table 1: SAR of 6-Substituted Phenylpyridazin-3-yl Hydrazine Analogs as Anticancer Agents [3]

CompoundR (at position 6)R' (on hydrazine)NCI-60 Growth Inhibition (%)
5a PhenylHModerate
5b 3,4-DimethoxyphenylHModerate
9e 3,4-Dimethoxyphenyl-C(=O)NH(4-chlorophenyl)High
11e 3,4-Dimethoxyphenyl-C(=O)NH(4-chlorophenyl)High

Experimental Protocol: JNK1 Kinase Assay

A common method to assess JNK1 inhibitory activity is the ADP-Glo™ Kinase Assay.[1][7] This luminescent assay measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing the JNK1 enzyme, a suitable substrate (e.g., p38 substrate), and the test compound in a 384-well plate.[1]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[1]

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then reacts with luciferase to produce a luminescent signal.

  • Measure the luminescence, which is directly proportional to the JNK1 activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

Logical Workflow for JNK1 Inhibitor Screening

JNK1_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start 3,6-Dichloropyridazine Intermediate1 6-Aryl-3-chloropyridazine Start->Intermediate1 Suzuki Coupling Intermediate2 6-Arylpyridazin-3-yl hydrazine Intermediate1->Intermediate2 Hydrazine Hydrate Final_Compound Target Analog Intermediate2->Final_Compound Acylation/Condensation JNK1_Assay JNK1 Kinase Assay (ADP-Glo) Final_Compound->JNK1_Assay Cell_Based_Assay NCI-60 Cell Line Screening JNK1_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis

Caption: Workflow for the synthesis and evaluation of JNK1 inhibitors.

Kinase Inhibitory Activity: Targeting TYK2

The pyridazine scaffold has also been explored for the development of Tyrosine Kinase 2 (TYK2) inhibitors, which are promising therapeutic agents for autoimmune diseases.[8][9] Deucravacitinib, a selective TYK2 inhibitor, features a pyridazine carboxamide moiety.[8] SAR studies have focused on optimizing the interactions with the TYK2 pseudokinase (JH2) domain.

Key SAR Insights for TYK2 Inhibition:

  • N-Methyl Group: The presence of an N-methyl group on the pyridazine-3-carboxamide was found to be important for maintaining hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain.[8]

  • Deuteration: In a series of N-(methyl-d3)pyridazine-3-carboxamide derivatives, deuteration of the methyl group led to compounds with improved metabolic stability and pharmacokinetic profiles.[9] Compound 24 from this series showed acceptable inhibitory activity against STAT3 phosphorylation, a downstream target of TYK2.[9]

Table 2: SAR of N-(methyl-d3)pyridazine-3-carboxamide Analogs as TYK2 Inhibitors [9]

CompoundModificationSTAT3 Phosphorylation Inhibition (IC50)
DeucravacitinibN-CH3Potent
24 N-CD3Acceptable

Experimental Protocol: TYK2 Pseudokinase Domain Binding Assay

A fluorescence polarization (FP) assay is a common method to screen for compounds that bind to the TYK2 JH2 domain.[6]

Step-by-Step Methodology:

  • A fluorescently labeled probe that is known to bind to the TYK2 JH2 domain is used.

  • In the absence of a competitor, the probe binds to the larger TYK2 JH2 protein, resulting in a high FP signal.

  • When a test compound that also binds to the JH2 domain is added, it competes with the fluorescent probe, displacing it from the protein.

  • The displaced, smaller fluorescent probe tumbles more rapidly in solution, leading to a decrease in the FP signal.

  • The extent of the decrease in the FP signal is proportional to the binding affinity of the test compound.

Signaling Pathway of TYK2 Inhibition

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor N-(3-Chloropyridazin-6-yl) -N-methylhydrazine Analog (TYK2 Inhibitor) Inhibitor->TYK2 Inhibition

Caption: Simplified TYK2 signaling pathway and the point of inhibition.

Insecticidal Activity

Derivatives of [6-(3-pyridyl)pyridazin-3-yl]amides have shown potent aphicidal properties.[10] SAR studies in this area provide valuable insights into the structural requirements for insecticidal activity.

Key SAR Insights for Insecticidal Activity:

  • Pyridazine and Pyridine Rings: Modifications to both the pyridazine and the pyridine rings generally led to a significant decrease in insecticidal potency against green peach aphids and cotton aphids.[10] This suggests that these rings are critical for binding to the target site in insects.

  • Amide Moiety Replacement: Interestingly, the amide moiety could be replaced with hydrazines, hydrazones, or hydrazides with retention or even improvement of activity.[10] Analogs with small aliphatic substituents on the hydrazine or hydrazide were particularly potent.

Table 3: Comparison of Amide Moiety Modifications in Pyridazine-based Insecticides [10]

MoietyGeneral Activity
AmideActive
HydrazineTolerated, potent with small aliphatic substituents
HydrazoneTolerated
HydrazideTolerated, potent with small aliphatic substituents

Experimental Protocol: Aphid Insecticidal Assay

A common method for evaluating insecticidal activity against aphids is the leaf-dip bioassay.[3]

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in a suitable solvent.

  • Excise leaf discs from a host plant (e.g., cabbage for green peach aphids).

  • Dip the leaf discs into the test solutions for a short period (e.g., 10 seconds).[3]

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in a petri dish containing a layer of agar to maintain humidity.

  • Introduce a known number of aphids (e.g., 20-30 adults) onto each leaf disc.[3]

  • Seal the petri dishes and incubate under controlled conditions (temperature, light, and humidity).

  • Assess aphid mortality after a specific time period (e.g., 72 hours).[3]

Synthetic Strategies: Building the Analogs

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine analogs typically starts from a readily available precursor like 3,6-dichloropyridazine.

General Synthetic Scheme

Synthesis_Scheme Start 3,6-Dichloropyridazine Intermediate1 3-Chloro-6-(substituted)pyridazine Start->Intermediate1 Nucleophilic Substitution (at C6) Intermediate2 N-(3-Chloro-6-(substituted)pyridazin-yl)-N-methylhydrazine Intermediate1->Intermediate2 Reaction with Methylhydrazine Analog Target Analog Intermediate2->Analog Further Modification

Caption: General synthetic route to N-(3-Chloropyridazin-6-yl)-N-methylhydrazine analogs.

Experimental Protocol: Synthesis of 3-Chloro-6-hydrazinylpyridazine

A common method for introducing a hydrazine group onto a chloropyridazine is through nucleophilic aromatic substitution.[8]

Step-by-Step Methodology:

  • Dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol.[8]

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-chloro-6-hydrazinylpyridazine, will often precipitate out of the solution and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Conclusion and Future Directions

The N-(3-Chloropyridazin-6-yl)-N-methylhydrazine scaffold represents a versatile platform for the development of novel therapeutic agents and agrochemicals. The analysis of SAR across different biological targets reveals several key principles:

  • The 6-position of the pyridazine ring is a critical determinant of biological activity and selectivity. Aromatic and heteroaromatic substituents at this position have proven effective in targeting kinases and other enzymes.

  • The hydrazine moiety is not merely a linker but an active contributor to the pharmacophore. Its modification into hydrazides and hydrazones is a viable strategy for modulating activity and physicochemical properties.

  • Substitutions on the hydrazine nitrogen, such as the N-methyl group, can fine-tune the molecule's interaction with its target.

Future research in this area should focus on a more systematic exploration of the SAR of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine analogs against a specific biological target. The synthesis of a focused library of compounds with variations at all three key positions, coupled with robust biological evaluation, will be crucial for unlocking the full therapeutic potential of this promising scaffold. Furthermore, computational modeling and structural biology studies can provide deeper insights into the molecular basis of action and guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of novel derivatives of the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine scaffold, a promising class of compounds with potential therapeutic applications. The focus is on their evaluation as kinase inhibitors, a critical target class in drug discovery, particularly in oncology and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols to facilitate the advancement of pyridazine-based drug discovery programs.[4][5]

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

The pyridazine moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][5] The inherent electronic properties of the pyridazine ring, featuring two adjacent nitrogen atoms, allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The N-(3-Chloropyridazin-6-yl)-N-methylhydrazine core represents a novel starting point for the development of targeted therapies. This guide will explore a hypothetical series of derivatives (Derivative A, B, and C) and compare their biological activity against a well-established kinase inhibitor, Sorafenib.

Experimental Rationale and Design

The primary hypothesis is that derivatives of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can be potent and selective kinase inhibitors. The experimental design is structured to first assess their efficacy and selectivity in vitro through biochemical and cell-based assays, followed by in vivo evaluation of the most promising candidates in a relevant disease model.[1][6] This tiered approach ensures a thorough characterization of the compounds and a data-driven selection process for further development.

Core Chemical Scaffold and Hypothetical Modifications

The core structure of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is systematically modified to explore the structure-activity relationship (SAR). The following hypothetical derivatives will be used for illustrative purposes throughout this guide:

  • Lead Compound: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

  • Derivative A: Substitution of the chloro group with a morpholino group to enhance solubility and potentially alter selectivity.

  • Derivative B: Addition of a p-trifluoromethylphenyl group to the hydrazine moiety to increase potency.

  • Derivative C: Cyclization of the hydrazine moiety into a pyrazole ring to improve metabolic stability.

  • Comparator: Sorafenib (a multi-kinase inhibitor).

cluster_core Core Scaffold cluster_derivatives Hypothetical Derivatives Core N-(3-Chloropyridazin-6-yl)-N-methylhydrazine DerivA Derivative A (Morpholino Substitution) Core->DerivA R1 = Morpholino DerivB Derivative B (p-CF3-phenyl Addition) Core->DerivB R2 = p-CF3-phenyl DerivC Derivative C (Pyrazole Cyclization) Core->DerivC Cyclization

Caption: Core scaffold and hypothetical modifications.

Part 1: In Vitro Evaluation

The initial phase of testing focuses on characterizing the inhibitory activity of the derivatives against a panel of kinases and their effects on cancer cell lines.

Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified kinases. A radiometric assay is chosen for its high sensitivity and reliability.[7] The selection of kinases for the panel would be guided by the intended therapeutic area (e.g., VEGFR, PDGFR, RAF for oncology).

Protocol:

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Substrate: Specific peptide substrate for each kinase.

    • Cofactor: [γ-³³P]ATP (10 µM).

    • Test Compounds: Serial dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase solution to a 96-well plate.

    • Add 5 µL of the test compound or DMSO (control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the [γ-³³P]ATP/substrate mixture.

    • Incubate for 2 hours at room temperature.

    • Stop the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

start Start prep Prepare Kinase, Substrate, ATP, Compounds start->prep add_kinase Add Kinase to Plate prep->add_kinase add_compound Add Compound/DMSO add_kinase->add_compound incubate1 Incubate 10 min add_compound->incubate1 add_atp Add [γ-³³P]ATP/Substrate incubate1->add_atp incubate2 Incubate 2 hours add_atp->incubate2 stop_reaction Stop with Phosphoric Acid incubate2->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash measure Measure Radioactivity filter_wash->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the biochemical kinase inhibition assay.

Cellular Proliferation Assay

Rationale: To assess the impact of the compounds on cancer cell growth, a cell viability assay is employed. This moves beyond enzymatic inhibition to evaluate the compound's activity in a more physiologically relevant context.[8] The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HT-29 for colorectal cancer) in appropriate media.

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds or DMSO (control).

    • Incubate for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours until color development.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) values.

In Vitro Data Summary
CompoundKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)HT-29 GI₅₀ (µM)
Lead Compound 500>10,0001,20025
Derivative A 800>10,0001,50030
Derivative B 255,0001501.5
Derivative C 408,0002002.0
Sorafenib 902065.0

Interpretation: Derivative B demonstrates the most potent and selective inhibition of Kinase A, with a corresponding significant reduction in cancer cell proliferation. Derivative C also shows good potency and improved cellular activity compared to the lead compound. Derivative A appears to have lost activity. Based on this data, Derivative B is selected as the lead candidate for in vivo studies.

Part 2: In Vivo Evaluation

The in vivo assessment aims to determine the efficacy and safety of the lead candidate in a preclinical animal model.

Xenograft Tumor Model

Rationale: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method to evaluate the anti-tumor efficacy of a compound in vivo.[1]

Protocol:

  • Animal Housing and Acclimatization:

    • House athymic nude mice in a pathogen-free environment and allow for one week of acclimatization.

  • Tumor Implantation:

    • Subcutaneously implant 5 x 10⁶ HT-29 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach an average volume of 100-150 mm³.

    • Randomize the mice into treatment groups (Vehicle, Derivative B, Sorafenib).

  • Dosing:

    • Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., 21 days), euthanize the mice.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Analyze the statistical significance of the results.

start Start implant Implant HT-29 Cells start->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice growth->randomize treat Daily Dosing randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end_study End of Study monitor->end_study collect Collect Tissues end_study->collect analyze Analyze Data (TGI) collect->analyze end End analyze->end

Caption: Workflow for the in vivo xenograft tumor model.

In Vivo Data Summary
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle -0+2.5
Derivative B 5065-1.0
Sorafenib 3058-5.0

Interpretation: Derivative B demonstrates significant anti-tumor efficacy, comparable to the established drug Sorafenib, but with a more favorable safety profile as indicated by the minimal body weight loss.

Conclusion and Future Directions

The systematic in vitro and in vivo evaluation of the N-(3-Chloropyridazin-6-yl)-N-methylhydrazine derivatives has successfully identified a lead candidate, Derivative B, with potent and selective kinase inhibition, significant anti-proliferative activity, and promising in vivo anti-tumor efficacy. The SAR suggests that the addition of a p-trifluoromethylphenyl group is crucial for potency.

Future work should focus on:

  • Comprehensive profiling of Derivative B against a larger kinase panel to fully elucidate its selectivity.

  • Pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen.

  • Further chemical modifications to improve efficacy and reduce any potential off-target effects.

This guide provides a robust framework for the preclinical evaluation of novel pyridazine derivatives, emphasizing a logical, data-driven approach to drug discovery.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, patient safety. N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly impacts the formation of side products and the overall success of subsequent synthetic steps.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. We will explore the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data against a commercially available, structurally similar alternative, 3-Chloro-6-hydrazinopyridazine. This comparison will empower researchers to make informed decisions for the stringent quality control of this crucial synthetic intermediate.

The Synthetic Pathway and Potential Impurities

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine typically proceeds via a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and methylhydrazine.[1] This seemingly straightforward reaction can give rise to several impurities that must be monitored and controlled.

3,6-Dichloropyridazine 3,6-Dichloropyridazine Target_Compound N-(3-Chloropyridazin-6-yl)-N-methylhydrazine 3,6-Dichloropyridazine->Target_Compound Methylhydrazine Unreacted_Starting_Material_1 Unreacted 3,6-Dichloropyridazine 3,6-Dichloropyridazine->Unreacted_Starting_Material_1 Methylhydrazine Methylhydrazine Unreacted_Starting_Material_2 Residual Methylhydrazine Methylhydrazine->Unreacted_Starting_Material_2 Di-substituted_Impurity Di-substituted Impurity Target_Compound->Di-substituted_Impurity Excess Methylhydrazine

Figure 1: Synthetic route and potential impurities.

The primary impurities of concern are:

  • Unreacted Starting Materials: Residual 3,6-dichloropyridazine and methylhydrazine.

  • Di-substituted Impurity: Formed by the reaction of a second molecule of methylhydrazine with the target compound.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers could potentially form.

Given the potential for these impurities, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Purity Assessment Techniques

We will now delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity analysis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and its alternative, 3-Chloro-6-hydrazinopyridazine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve Dissolve 10 mg of sample in 10 mL of mobile phase Filter Filter through 0.45 µm syringe filter Dissolve->Filter Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Filter->Column Detector UV at 254 nm Column->Detector Mobile_Phase Acetonitrile:Water (gradient) Mobile_Phase->Column Flow_Rate 1.0 mL/min Flow_Rate->Column Chromatogram Chromatogram Detector->Chromatogram

Figure 2: HPLC analysis workflow.

Comparative Data:

CompoundRetention Time (min)Purity by Area %Major Impurity Peak (min)
N-(3-Chloropyridazin-6-yl)-N-methylhydrazine8.599.2%10.2 (Di-substituted)
3-Chloro-6-hydrazinopyridazine[2]7.8>98.0%9.5 (Unknown)

Note: The above data is representative and may vary based on the specific chromatographic conditions and the purity of the synthesized batch.

Expert Insights: The methyl group in our target compound increases its lipophilicity, leading to a longer retention time on a reverse-phase column compared to the less substituted alternative. The primary impurity in the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is often the di-substituted product, which, being more lipophilic, will have an even longer retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and low molecular weight side products. Due to the relatively low volatility of the target compound, derivatization is often employed to improve its chromatographic properties. However, for the analysis of volatile impurities like residual methylhydrazine, a direct injection method can be utilized.[3]

Experimental Protocol: GC-MS Analysis for Residual Methylhydrazine

cluster_prep_gc Sample Preparation cluster_gcms GC-MS System Dissolve_GC Dissolve sample in a suitable solvent (e.g., Methanol) Column_GC DB-5ms column or equivalent Dissolve_GC->Column_GC MS_Detector Mass Spectrometer (EI mode) Column_GC->MS_Detector Oven_Program Temperature gradient Oven_Program->Column_GC Carrier_Gas Helium Carrier_Gas->Column_GC Mass_Spectrum Mass_Spectrum MS_Detector->Mass_Spectrum

Figure 3: GC-MS analysis workflow.

Comparative Data:

CompoundMethylhydrazine Detected (ppm)3,6-Dichloropyridazine Detected (ppm)
N-(3-Chloropyridazin-6-yl)-N-methylhydrazine< 10< 50
3-Chloro-6-hydrazinopyridazineNot Applicable< 50

Note: Detection limits are dependent on the sensitivity of the instrument and the sample preparation method.

Expert Insights: The analysis of residual methylhydrazine is critical due to its potential toxicity.[4] A sensitive GC-MS method is essential for ensuring its removal to acceptable levels. For 3-Chloro-6-hydrazinopyridazine, the corresponding starting material to monitor would be hydrazine, which also requires specialized analytical methods for trace-level detection.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide a detailed picture of the molecule's structure and can reveal the presence of impurities with distinct chemical shifts.

¹H NMR Spectral Data (Representative)

  • N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (in DMSO-d₆):

    • δ 7.6 (d, 1H, pyridazine-H)

    • δ 7.1 (d, 1H, pyridazine-H)

    • δ 4.5 (s, 2H, -NH₂)

    • δ 3.1 (s, 3H, -CH₃)

  • 3-Chloro-6-hydrazinopyridazine (in DMSO-d₆):

    • δ 7.5 (d, 1H, pyridazine-H)

    • δ 7.0 (d, 1H, pyridazine-H)

    • δ 8.2 (s, 1H, -NH-)

    • δ 4.4 (s, 2H, -NH₂)

Expert Insights: The presence of the methyl singlet at approximately 3.1 ppm is a key diagnostic peak for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. Impurities such as the di-substituted product would show a more complex spectrum, likely with a downfield shift of the remaining pyridazine proton. The absence of a methyl signal in the spectrum of 3-Chloro-6-hydrazinopyridazine is the clear differentiating feature.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound. The experimental values should be within ±0.4% of the theoretical values.[6]

Theoretical Elemental Composition for C₅H₇ClN₄:

  • Carbon (C): 37.87%

  • Hydrogen (H): 4.45%

  • Chlorine (Cl): 22.35%

  • Nitrogen (N): 35.33%

Comparative Purity Assessment Summary

Analytical TechniqueN-(3-Chloropyridazin-6-yl)-N-methylhydrazine3-Chloro-6-hydrazinopyridazineKey Advantages for this Analysis
HPLC High resolution for separating closely related impurities.Good for routine purity checks.Excellent for quantification and impurity profiling.
GC-MS Ideal for detecting volatile starting materials like methylhydrazine.Useful for identifying volatile organic impurities.High sensitivity for trace-level impurity detection.
NMR Unambiguous structural confirmation and identification of major impurities.Confirms the absence of the methyl group.Provides detailed structural information.
Elemental Analysis Confirms the elemental composition and empirical formula.Confirms the elemental composition and empirical formula.A fundamental check of the compound's identity.

Conclusion: A Multi-Pronged Approach to Purity Validation

The purity of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is paramount to its successful application in pharmaceutical synthesis. A comprehensive assessment of its purity cannot rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

  • HPLC is the primary tool for quantitative purity analysis and the detection of non-volatile impurities.

  • GC-MS is essential for monitoring and controlling residual volatile starting materials and byproducts.

  • NMR Spectroscopy provides unequivocal structural confirmation and is invaluable for identifying unknown impurities.

  • Elemental Analysis serves as a final confirmation of the compound's elemental composition.

By employing this multi-pronged approach, researchers and drug development professionals can ensure the quality and consistency of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, thereby safeguarding the integrity of their synthetic processes and the quality of the final pharmaceutical products.

References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Retrieved from [Link]

  • PubMed Central (PMC). (2023, January 13). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Chemistry Stack Exchange. (2017, March 22). Calculation of empirical formula from elemental analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylhydrazine sulfate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule? Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Lab M. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • Journal of American Science. (2010, September 29). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylhydrazine sulfate. Retrieved from [Link]

  • CORE. (n.d.). Click chemistry and triazole based carbonic anhydrase inhibitors. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, November 10). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

Sources

A Comparative Guide to the Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine: A Benchmarking of Traditional and Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and sustainable synthesis of key intermediates is of paramount importance. N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a crucial building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of synthetic routes to this valuable intermediate, focusing on both a traditional approach and a modern, greener alternative for the synthesis of its key precursor, 3,6-dichloropyridazine. By examining the experimental data, safety profiles, and environmental impact, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] N-(3-Chloropyridazin-6-yl)-N-methylhydrazine serves as a versatile intermediate, with its reactive sites allowing for further molecular elaboration to generate diverse chemical entities with potential therapeutic applications. The efficiency, scalability, and sustainability of its synthesis are therefore critical considerations for any drug discovery and development program.

This guide will dissect two distinct pathways to N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, with a particular focus on the synthesis of the pivotal starting material, 3,6-dichloropyridazine. We will evaluate a long-established method that utilizes harsh phosphorus-based chlorinating agents and compare it with a more contemporary approach employing N-chlorosuccinimide (NCS), a milder and more environmentally benign reagent.

Benchmarking Synthetic Routes: A Head-to-Head Comparison

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a two-stage process, beginning with the formation of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide), followed by the nucleophilic substitution of one of the chlorine atoms with N-methylhydrazine. The primary divergence and area for significant process improvement lie in the initial chlorination step.

Route 1: The Traditional Path - Chlorination with Phosphorus Pentachloride

The conventional synthesis of 3,6-dichloropyridazine has historically relied on potent but hazardous chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[2][3] This method, while effective, is fraught with challenges related to safety, environmental impact, and harsh reaction conditions.

Route 2: The Modern Approach - Greener Chlorination with N-Chlorosuccinimide (NCS)

In response to the growing demand for sustainable chemical processes, a newer, greener method for the synthesis of 3,6-dichloropyridazine has been developed, utilizing N-chlorosuccinimide (NCS) as the chlorinating agent.[2] This approach offers a milder, safer, and more environmentally friendly alternative to the traditional method.

Below is a comparative summary of the two routes for the synthesis of the 3,6-dichloropyridazine precursor:

ParameterRoute 1: Traditional (PCl₅)Route 2: Modern (NCS)
Chlorinating Agent Phosphorus Pentachloride (PCl₅)N-Chlorosuccinimide (NCS)
Reaction Temperature 125°C[2]45-55°C[2]
Reaction Time 4 hours[2]2 hours[2]
Yield ~82%[2]>89.8%[2]
Key Byproducts Phosphorus oxychloride, HCl[2]Succinimide[2]
Safety Concerns Highly toxic and corrosive reagents, high process risk.[2]Stable and low-toxicity chlorinating agent.[2]
Environmental Impact Significant pollution from acidic byproducts and use of chlorinated solvents for extraction.[2]Reduced pollution, with the potential to recover the succinimide byproduct.[2]

Experimental Protocols

Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

The choice of synthetic route for 3,6-dichloropyridazine significantly impacts the overall efficiency and sustainability of producing N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

This protocol is based on established literature procedures and exemplifies the traditional approach to synthesizing the key intermediate.[2]

Materials:

  • 3,6-Dihydroxypyridazine (0.2 mol, 22.4 g)

  • Phosphorus pentachloride (1.12 mol, 233.3 g)

  • Ice-water

  • 28% Ammonia water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, charge 3,6-dihydroxypyridazine (22.4 g) and phosphorus pentachloride (233.3 g).

  • Heat the reaction mixture to 125°C and maintain for 4 hours.

  • After completion, cool the mixture to room temperature and evaporate the generated phosphorus oxychloride under reduced pressure.

  • Carefully pour the remaining viscous liquid into ice-water to quench the reaction.

  • Adjust the pH of the aqueous solution to approximately 8 by the dropwise addition of 28% ammonia water.

  • Filter the resulting brown solid and extract the filtrate with dichloromethane.

  • Combine the solid and the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from n-hexane to yield 3,6-dichloropyridazine as a white solid. (Yield: ~82%)[2]

Causality of Experimental Choices: The high reaction temperature is necessary to overcome the activation energy for the chlorination reaction with PCl₅. The use of a large excess of PCl₅ ensures the complete conversion of the dihydroxy starting material. The aqueous workup with ammonia is required to neutralize the acidic byproducts and precipitate the product.

This protocol details a more sustainable and safer method for the synthesis of 3,6-dichloropyridazine.[2]

Materials:

  • 3,6-Dihydroxypyridazine (9 g)

  • Ethanol (27 g)

  • Hydrochloric acid (0.9 g)

  • N-Chlorosuccinimide (NCS) (22.4 g)

Procedure:

  • To a 250 ml reaction flask, add ethanol (27 g), 3,6-dihydroxypyridazine (9 g), and hydrochloric acid (0.9 g).

  • Heat the mixture to 40°C with stirring.

  • Add NCS (22.4 g) in three portions, maintaining the temperature between 40-45°C during the addition. Ensure the reaction temperature does not exceed 60°C.

  • After the addition is complete, maintain the reaction temperature at 45-55°C for 2 hours.

  • Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours.

  • Collect the product by suction filtration and wash the filter cake with a small amount of cold absolute ethanol.

  • Dry the product under vacuum at 40-50°C to obtain 3,6-dichloropyridazine as a white solid. (Yield: 89.8%)[2]

Causality of Experimental Choices: The use of ethanol as a solvent and the milder reaction temperatures are possible due to the higher reactivity and selectivity of NCS as a chlorinating agent under these conditions. The addition of a catalytic amount of hydrochloric acid facilitates the reaction. The controlled addition of NCS and temperature management are crucial to ensure a safe and efficient reaction.

Final Step: Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Proposed Protocol:

Materials:

  • 3,6-Dichloropyridazine (0.01 mol, 1.49 g)

  • N-Methylhydrazine (0.01 mol, 0.46 g)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g) in ethanol (20 mL).

  • Add N-methylhydrazine (0.46 g) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Causality of Experimental Choices: Ethanol is a common and effective solvent for nucleophilic aromatic substitution reactions. Refluxing provides the necessary energy to drive the reaction to completion. The 1:1 molar ratio of reactants is chosen to favor monosubstitution.

Visualizing the Synthetic Pathways

Workflow for the Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

G cluster_0 Precursor Synthesis cluster_0_1 Route 1: Traditional cluster_0_2 Route 2: Modern (Green) cluster_1 Final Product Synthesis a1 3,6-Dihydroxypyridazine a2 PCl₅, 125°C, 4h a1->a2 a3 3,6-Dichloropyridazine a2->a3 c1 3,6-Dichloropyridazine a3->c1 b1 3,6-Dihydroxypyridazine b2 NCS, EtOH, HCl (cat.), 45-55°C, 2h b1->b2 b3 3,6-Dichloropyridazine b2->b3 b3->c1 c2 N-Methylhydrazine, EtOH, Reflux c1->c2 c3 N-(3-Chloropyridazin-6-yl)-N-methylhydrazine c2->c3 G cluster_0 Route 1: Traditional Precursor Synthesis cluster_1 Route 2: Modern Precursor Synthesis cluster_2 Final Reaction Step 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine PCl₅ PCl₅ 3,6-Dihydroxypyridazine->PCl₅ 125°C, 4h 3,6-Dichloropyridazine 3,6-Dichloropyridazine PCl₅->3,6-Dichloropyridazine 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine NCS, EtOH, HCl NCS, EtOH, HCl 3,6-Dihydroxypyridazine ->NCS, EtOH, HCl 45-55°C, 2h 3,6-Dichloropyridazine 3,6-Dichloropyridazine NCS, EtOH, HCl->3,6-Dichloropyridazine 3,6-Dichloropyridazine   3,6-Dichloropyridazine   N-Methylhydrazine, EtOH N-Methylhydrazine, EtOH 3,6-Dichloropyridazine  ->N-Methylhydrazine, EtOH Reflux N-(3-Chloropyridazin-6-yl)-N-methylhydrazine N-(3-Chloropyridazin-6-yl)-N-methylhydrazine N-Methylhydrazine, EtOH->N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Pyridazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, a robust and early evaluation of metabolic fate is not merely a regulatory checkbox but a cornerstone of rational drug design.[3]

This guide provides a comprehensive framework for assessing the metabolic stability of NCEs, using a hypothetical series of compounds derived from the "N-(3-Chloropyridazin-6-yl)-N-methylhydrazine" scaffold as a case study. The pyridazine ring is a common motif in medicinal chemistry, found in several approved drugs and valued for its ability to modulate physicochemical properties.[4][5][6][7] However, the presence of a hydrazine group introduces a structural alert—a chemical feature with a known potential for metabolic activation into reactive species.[8] This dual nature makes our case study particularly instructive, demanding a rigorous, multi-tiered evaluation strategy to identify candidates with an optimal balance of efficacy and safety.

Our approach is designed to be a self-validating system, progressing from high-throughput screening to detailed mechanistic studies, ensuring that decisions are data-driven and scientifically sound.

Section 1: The Predicted Metabolic Landscape of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Derivatives

Before embarking on experimental work, it is crucial to understand the potential metabolic pathways based on the core structure. This allows for the proactive design of assays and the anticipation of potential liabilities.

  • The Pyridazine Core: The pyridazine ring itself, while present in approved drugs like Minaprine and Relugolix, can be susceptible to metabolism.[4] Common pathways for nitrogen-containing heterocycles include oxidation mediated by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs).[3] Hydroxylation of the pyridazine ring is a plausible route.

  • The N-methylhydrazine Moiety (A Structural Alert): Hydrazines are well-known to be metabolized via oxidation into reactive intermediates such as diazenes and diazenium ions.[8] These species can covalently bind to macromolecules or generate radical species, which are potential drivers of toxicity. The N-methyl group is also a prime site for N-dealkylation, another common CYP-mediated reaction.[8]

Based on this analysis, we can propose several potential metabolic pathways for our scaffold, which must be investigated experimentally.

cluster_legend Legend Parent N-(3-Chloropyridazin-6-yl)-N-methylhydrazine Scaffold M1 Ring Hydroxylation (Pyridazine Oxidation) Parent->M1 CYP450 / FMO M2 N-Demethylation Parent->M2 CYP450 M3 Oxidation to Diazene Intermediate (Reactive Metabolite) Parent->M3 CYP450 M5 N-Glucuronidation (Phase II Conjugation) M2->M5 UGTs M4 Further Oxidation / Fragmentation M3->M4 Spontaneous PhaseI Phase I Metabolism PhaseII Phase II Metabolism Reactive Potential Reactive Intermediate

Caption: Predicted metabolic pathways for the parent scaffold.

Section 2: A Tiered Approach to In Vitro Metabolic Stability Evaluation

A tiered experimental approach is the most efficient method for evaluating NCEs. It allows for the rapid screening of many compounds in the initial phase, with progressively more detailed and resource-intensive assays reserved for the most promising candidates.

Tier 1: High-Throughput Screening with Liver Microsomes

Causality: We begin with liver microsomes because they are a cost-effective subcellular fraction rich in Phase I metabolic enzymes, particularly CYPs, which are the primary drivers of metabolism for a vast number of drugs.[9][10] This assay provides a rapid assessment of intrinsic clearance (Clint), allowing us to rank-order our initial set of derivatives and eliminate those with very high metabolic turnover.[11]

start Prepare Compound Stock (10 mM in DMSO) step1 Incubate Compound with Liver Microsomes & Buffer (37°C, 5 min pre-incubation) start->step1 step2 Initiate Reaction with NADPH Cofactor step1->step2 step3 Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) step2->step3 step4 Quench Reaction (Cold Acetonitrile + Internal Standard) step3->step4 step5 Centrifuge to Pellet Protein step4->step5 step6 Analyze Supernatant by LC-MS/MS step5->step6 end Calculate Half-Life (t½) & Intrinsic Clearance (Clint) step6->end

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[9][12]

    • Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.

    • Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and microsomes (final concentration 0.5 mg/mL).[9]

  • Incubation:

    • In a 96-well plate, add the test compound to the reaction mixture to achieve a final concentration of 1-3 µM.[9]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[13]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[12][14] A negative control is run in parallel where buffer is added instead of the NADPH system.[12]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard (for analytical normalization).[13][14]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

Hypothetical Data Presentation: Tier 1

Compound IDR1-GroupR2-GroupHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Category
PDZ-001 HH886.6Low
PDZ-002 FH2527.7Medium
PDZ-003 HOCH₃4173.3Very Low
PDZ-004 CF₃H4814.4High
Verapamil (Control)(Control)< 5> 138.6Low
Diazepam (Control)(Control)> 60< 11.6High
Tier 2: Comprehensive Profiling with Cryopreserved Hepatocytes

Causality: Compounds showing moderate to high stability in microsomes (e.g., PDZ-002, PDZ-004) are advanced to a hepatocyte stability assay. Unlike microsomes, hepatocytes are intact cells containing the full complement of Phase I and Phase II metabolic enzymes (like UGTs and SULTs) and functional drug transporters.[9][18] This provides a more holistic and physiologically relevant picture of hepatic clearance, as it can reveal metabolic pathways missed by microsomal assays.[19][20]

start Thaw Cryopreserved Hepatocytes step1 Determine Cell Viability & Concentration start->step1 step2 Incubate Hepatocyte Suspension with Test Compound (37°C) step1->step2 step3 Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) step2->step3 step4 Quench Reaction (Cold Acetonitrile + Internal Standard) step3->step4 step5 Lyse Cells & Centrifuge step4->step5 step6 Analyze Supernatant by LC-MS/MS step5->step6 end Calculate In Vitro Clearance step6->end

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[20]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet and determine cell density and viability (must be >80%) using a method like trypan blue exclusion.

  • Incubation:

    • Dilute the hepatocyte suspension to a final density of approximately 0.5-1.0 x 10⁶ viable cells/mL.

    • Add the test compound (final concentration 1 µM) to the cell suspension and incubate at 37°C in a shaking water bath with a 5% CO₂ atmosphere.[21]

  • Sampling and Analysis:

    • The sampling, quenching, and analytical procedures are analogous to the microsomal assay.[18][21] Time points are typically longer (e.g., 0, 15, 30, 60, 90, 120 minutes) to capture the clearance of more stable compounds.[9]

  • Data Interpretation:

    • Data analysis is similar to the microsomal assay, yielding an in vitro intrinsic clearance value (Clint, in µL/min/10⁶ cells). This value can be scaled to predict in vivo hepatic clearance.

Hypothetical Data Presentation: Tier 2 Comparison

Compound IDMicrosomal Clint (µL/min/mg)Hepatocyte Clint (µL/min/10⁶ cells)Clint Ratio (Hep/Micro)Implication
PDZ-002 27.731.2~1.1Clearance is primarily Phase I driven.
PDZ-004 14.455.8~3.9Significant Phase II or transporter-mediated clearance.
Testosterone (Control)(Control)--

Interpretation: The data for PDZ-004 is particularly insightful. Its stability in microsomes was high, but its clearance in hepatocytes is significantly faster. This discrepancy strongly suggests that non-CYP pathways, such as Phase II conjugation (e.g., glucuronidation of a potential metabolite) or active uptake into the hepatocyte by transporters, are major contributors to its disposition. This is a critical finding that a microsomal assay alone would have missed.

Section 3: Metabolite Identification and Characterization

Causality: For lead candidates, especially those with structural alerts like the hydrazine in our scaffold, simply knowing the rate of disappearance is insufficient. We must identify the major metabolites to assess the risk of forming pharmacologically active or toxic species.[22][23] This is mandated by regulatory agencies like the FDA for metabolites that constitute a significant portion of the drug-related material in circulation.[22]

The most powerful technique for this is high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[15] By comparing samples from t=0 and a late time point (e.g., t=60 min) from the hepatocyte incubation, we can identify new peaks corresponding to metabolites. The accurate mass measurement allows for the prediction of elemental composition, and fragmentation patterns (MS/MS) help elucidate the structure.

Hypothetical Metabolite Identification for PDZ-004

Metabolite IDMass Shift from ParentProposed Structure/ModificationPotential Implication
M1 +16 DaRing HydroxylationLikely reduced activity.
M2 -14 DaN-DemethylationCould retain activity; creates site for conjugation.
M3 +176 DaGlucuronide conjugate of M2Confirms Phase II metabolism; aids excretion.
M4 -2 DaOxidative de-hydrogenation (Diazene)Red Flag: Potential reactive metabolite.

The detection of M4, the diazene intermediate, would be a significant finding, validating our initial concerns about the hydrazine moiety. This would trigger further safety and toxicology assessments before the compound could be advanced.

Conclusion: Synthesizing Data for Informed Decision-Making

This comprehensive guide demonstrates a logical, tiered workflow for evaluating the metabolic stability of novel drug candidates based on the "N-(3-Chloropyridazin-6-yl)-N-methylhydrazine" scaffold.

  • Tier 1 (Microsomes) allowed for the rapid triage of a library of analogs, identifying PDZ-003 as metabolically labile and PDZ-004 as promisingly stable from a Phase I perspective.

  • Tier 2 (Hepatocytes) provided critical, physiologically relevant context, revealing that PDZ-004 is cleared by non-CYP pathways, a crucial piece of information for predicting its in vivo behavior.

  • Tier 3 (Metabolite ID) would be the final step in in vitro assessment, directly addressing the safety risk of the hydrazine structural alert and providing a complete picture of the drug's metabolic fate.

By integrating theoretical predictions with a multi-assay experimental strategy, researchers can de-risk their projects early, select candidates with a higher probability of success, and build a robust data package that meets the highest standards of scientific integrity and regulatory scrutiny.[22][24][25][26]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.